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  • Product: 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride
  • CAS: 1864073-39-1

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine Dihydrochloride: A Privileged Scaffold in Metalloenzyme Inhibition

Executive Summary & Chemical Ontology In modern drug discovery, specific molecular architectures are designated as "privileged scaffolds" due to their disproportionate success in engaging diverse biological targets. 5H,6...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

In modern drug discovery, specific molecular architectures are designated as "privileged scaffolds" due to their disproportionate success in engaging diverse biological targets. 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS: 1864073-39-1) is a prime example of such a scaffold [1]. Rather than acting as a standalone therapeutic, this molecule is a highly potent, functionalizable building block (pharmacophore) whose intrinsic mechanism of action (MoA) is realized when it is incorporated into target-specific ligands.

The structural brilliance of this 5,5-fused bicyclic system lies in its dual-domain functionality:

  • The Aromatic Imidazole Domain: Contains an exposed sp2 -hybridized nitrogen that acts as a highly efficient electron donor for coordinating transition metals (e.g., Fe2+/Fe3+ , Zn2+ ) in enzyme active sites.

  • The Saturated Pyrrolidine Domain (with 7-Amine): Provides a conformationally rigid, stereospecific vector. The primary amine at the 7-position serves as the critical synthetic handle—allowing medicinal chemists to append amides, ureas, or aryl groups that reach into adjacent hydrophobic pockets or solvent channels to achieve target selectivity.

The dihydrochloride salt formulation is a deliberate chemical choice: it protonates both the primary aliphatic amine and the basic imidazole nitrogen. This prevents oxidative degradation during storage, prevents unwanted nucleophilic side-reactions, and ensures optimal aqueous solubility for high-throughput screening (HTS) and library synthesis.

Core Mechanisms of Action: The Metalloenzyme Paradigm

The primary mechanism of action for derivatives built upon the 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine core is competitive metalloenzyme inhibition . By mimicking the natural substrate's transition state, the imidazole nitrogen displaces water or endogenous ligands to form a coordinate covalent bond with the catalytic metal ion, while the 7-amine-derived side chain locks the molecule into the active site via hydrogen bonding and steric occlusion.

Steroidogenesis Inhibition (CYP11B1, CYP11B2, and CYP17A1)

Cytochrome P450 (CYP) enzymes involved in steroidogenesis rely on a catalytic heme iron. Derivatives of the pyrrolo-imidazole scaffold, such as Osilodrostat (LCI-699) and Orteronel (TAK-700), utilize the sp2 nitrogen of the imidazole ring to bind directly to the heme iron ( Fe3+ )[3, 5, 6].

  • CYP11B1 (11β-hydroxylase): Inhibition blocks the conversion of 11-deoxycortisol to cortisol. This is the mechanistic basis for treating Cushing's syndrome[3, 6].

  • CYP11B2 (Aldosterone Synthase): Inhibition blocks the conversion of 11-deoxycorticosterone to aldosterone, providing a pathway to treat severe heart failure and primary aldosteronism [3].

  • CYP17A1 (17,20-lyase): Inhibition blocks androgen synthesis, a mechanism explored for castration-resistant prostate cancer [5].

Gram-Negative LpxC Inhibition

Beyond human CYPs, the scaffold is highly effective against bacterial metalloenzymes. UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent enzyme critical for Lipid A biosynthesis in Gram-negative bacteria. Pyrrolo-imidazole derivatives coordinate the catalytic Zn2+ ion, disrupting the bacterial outer membrane assembly and providing a novel mechanism against multidrug-resistant pathogens like Pseudomonas aeruginosa[2].

MOA_Binding Scaffold Pyrrolo[1,2-c]imidazol-7-amine (Pharmacophore Core) CYP_Fe Heme Iron (Fe²⁺/Fe³⁺) CYP11B1 / CYP11B2 Scaffold->CYP_Fe sp² Nitrogen Coordination LpxC_Zn Catalytic Zinc (Zn²⁺) LpxC Enzyme Scaffold->LpxC_Zn sp² Nitrogen Coordination Pocket Active Site Residues (H-Bonding / Steric Fit) Scaffold->Pocket 7-Amine Vector Extension

Logical binding mechanism of the pyrrolo-imidazole scaffold to metalloenzymes.

Self-Validating Experimental Protocols

To evaluate the efficacy and mechanism of novel compounds synthesized from the 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride building block, assays must be designed to separate true target engagement from off-target toxicity.

Protocol 1: Multiplexed Cellular Steroidogenesis Assay (CYP11B1/B2)

Causality & Logic: We utilize the NCI-H295R human adrenocortical carcinoma cell line because it endogenously expresses the complete steroidogenic cascade. We employ LC-MS/MS rather than ELISA because LC-MS/MS allows simultaneous quantification of both the product (Cortisol) and the precursor (11-Deoxycortisol). Self-Validation: If a compound is merely cytotoxic, all steroid levels will drop. If the compound is a true CYP11B1 inhibitor, cortisol will drop while 11-deoxycortisol pools and increases, definitively proving mechanism of action [6].

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H295R cells in 96-well plates at 2.5×104 cells/well in DMEM/F12 supplemented with 10% FCS. Incubate for 72 hours at 37°C (5% CO2​ ).

  • Compound Preparation: Synthesize the target library using the 7-amine handle of the scaffold. Prepare 10-point serial dilutions (0.1 nM to 10 μM) in DMSO (final assay DMSO < 0.1%).

  • Stimulation & Dosing: Wash cells and add 100 μL of treatment medium containing 1 μM Angiotensin II (to stimulate steroidogenesis) alongside the test compounds. Include Osilodrostat as a positive control.

  • Incubation & Viability Check: Incubate for 24 hours. Perform a parallel CellTiter-Glo assay on a replicate plate to rule out ATP-depletion/cytotoxicity.

  • LC-MS/MS Extraction & Analysis: Extract 50 μL of the supernatant using solid-phase extraction (SPE). Quantify Cortisol, Aldosterone, and 11-Deoxycortisol using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Synthesis: Calculate IC50​ values using a 4-parameter logistic regression model.

Workflow_Assay Step1 Seed NCI-H295R Cells (Steroidogenic Model) Step2 Dose with 7-Amine Derivatives (0.1 nM - 10 μM) Step1->Step2 Step3 Incubate 24h (Self-Validation: Viability Check) Step2->Step3 Step4 LC-MS/MS Quantification (Multiplexed Steroids) Step3->Step4 Out1 Decrease: Cortisol/Aldosterone (Target Engagement) Step4->Out1 Out2 Increase: 11-Deoxycortisol (Mechanism Confirmation) Step4->Out2

Self-validating cellular workflow for quantifying CYP11B1/B2 target engagement.

Quantitative Data Presentation

The versatility of the pyrrolo[1,2-c]imidazole core is demonstrated by the sub-nanomolar to low-micromolar affinities achieved across vastly different biological targets simply by modifying the functional group attached to the 7-position (or equivalent stereocenters).

Target EnzymeMetal CofactorRepresentative Derivative Class / DrugTypical IC50​ RangePrimary Clinical / Biological Application
CYP11B1 Fe3+ (Heme)Osilodrostat (LCI-699) analogs0.7 – 2.9 nMCushing's Syndrome / Hypercortisolism [3, 6]
CYP11B2 Fe3+ (Heme)Osilodrostat (LCI-699) analogs1.0 – 3.0 nMPrimary Aldosteronism / Heart Failure [3, 6]
CYP17A1 Fe3+ (Heme)Orteronel (TAK-700) analogs40 – 60 nMCastration-Resistant Prostate Cancer[5]
LpxC Zn2+ 1,2-dihydro-3H-pyrrolo-imidazole-3-ones10 – 500 nMGram-Negative Bacterial Infections [2]
Unknown (Marine) N/AFutunamine / AxinellaminesPhenotypicAnti-inflammatory & Neuroprotective [4]

References

  • NextSDS.5H-Pyrrolo[1,2-c]imidazol-7-amine,6,7-dihydro-(9CI)
  • PubMed / NIH.
  • ResearchGate.Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors.
  • ACS Publications.Futunamine, a Pyrrole–Imidazole Alkaloid from the Sponge Stylissa aff. carteri Collected off the Futuna Islands.
  • ACS Publications.Multistep Binding of the Non-Steroidal Inhibitors Orteronel and Seviteronel to Human Cytochrome P450 17A1.
  • NCATS Inxight Drugs.
Exploratory

safety data sheet SDS for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

An In-Depth Technical Guide to the Safe Handling of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for 5H,6H,7H-pyrrolo[1,2-c]imida...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is not publicly available. This guide has been compiled by a Senior Application Scientist to provide a robust, albeit inferred, safety and handling protocol for researchers, scientists, and drug development professionals. The information herein is synthesized from the safety data of structurally analogous compounds and established principles of chemical safety. It is imperative to treat this compound with the precautions outlined until a validated SDS becomes available.

Introduction: A Framework for Inferred Safety

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is a novel heterocyclic amine with potential applications in pharmaceutical research and development.[1] Its fused pyrrolidine and imidazole rings create a unique scaffold for drug discovery. The absence of a dedicated Safety Data Sheet (SDS) necessitates a proactive and scientifically grounded approach to its handling. This guide provides an in-depth analysis of potential hazards and outlines comprehensive safety protocols based on data from structurally related compounds. The core principle of this guide is to treat the unknown with a high degree of caution, assuming a hazard profile informed by similar chemical entities.

The primary analogues considered in this assessment include imidazole derivatives, pyrrolidine derivatives, and other heterocyclic amines for which safety data is available.[2][3][4] By examining the documented hazards of these compounds, we can construct a reliable framework for risk mitigation.

Section 1: Hazard Identification and Inferred Classification

Based on the hazard classifications of structurally related compounds, 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride should be handled as a hazardous substance. The recurring hazards among its analogues strongly suggest a similar profile.

Table 1: Hazard Profile of Structurally Analogous Compounds

Compound/ClassKey Hazards IdentifiedGHS Classification ExamplesSource
Imidazole HydrochlorideSkin and eye irritation; potential for developmental toxicity.[5]Skin Irrit. 2, Eye Irrit. 2[5]
Aminopyrrolidine DerivativesSkin and eye irritation; may cause respiratory irritation.[4]Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4]
1-Amidinopyrazole HydrochlorideHarmful if swallowed; causes serious eye damage; may cause an allergic skin reaction and organ damage through prolonged exposure.[3]Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, Skin Sens. 1, STOT RE 2[3]
PyrroleToxic if swallowed; causes serious eye damage; harmful if inhaled; flammable liquid and vapor.[6][7]Acute Tox. 3 (Oral), Eye Dam. 1, Acute Tox. 4 (Inhalation), Flam. Liq. 3[6][7]

Inferred Hazard Classification for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride:

  • Acute Toxicity (Oral): Likely harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation, potentially serious eye damage.[2][3][8]

  • Respiratory/Skin Sensitization: Potential to cause respiratory irritation or skin sensitization.[3][4]

It is also prudent to assume the compound may form an explosible dust-air mixture if dispersed as a fine powder.[9]

Section 2: Prudent Laboratory Practices: Handling and Storage

Given the inferred hazards, a stringent set of handling and storage protocols is required. The causality behind these recommendations is to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All manipulations of solid 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride and its solutions must be conducted in a certified chemical fume hood.[10] This is to prevent inhalation of dust or aerosols. The work area should be equipped with a safety shower and an eyewash station.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is critical and should be treated as a self-validating system. Each component is chosen to address a specific, identified hazard.

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[8][10] This dual protection is necessary due to the high likelihood of the compound causing serious eye damage.

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves, such as nitrile gloves.[10] Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

    • Lab Coat: A flame-retardant, antistatic lab coat should be worn and buttoned to its full length.[11]

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a government-approved respirator should be used.[10]

PPE_Selection_Workflow PPE Selection for Handling 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride start Start: Handling Required fume_hood Work in a certified chemical fume hood? start->fume_hood solid_or_liquid Handling solid or solution? fume_hood->solid_or_liquid Yes goggles_face_shield Wear chemical safety goggles and a face shield. solid_or_liquid->goggles_face_shield gloves Wear nitrile gloves. goggles_face_shield->gloves lab_coat Wear a buttoned lab coat. gloves->lab_coat respirator Is significant dust generation or aerosolization possible? lab_coat->respirator use_respirator Use an approved respirator. respirator->use_respirator Yes proceed Proceed with handling respirator->proceed No use_respirator->proceed

Caption: PPE Selection Workflow Diagram.

Hygiene Measures

Wash hands and face thoroughly after handling the substance.[2][3] Immediately change any contaminated clothing.[2] Do not eat, drink, or smoke in the laboratory.[10]

Storage Conditions

Store the compound in a tightly closed container in a dry, well-ventilated area.[4] The recommended storage temperature is -20°C.[2] Keep it away from incompatible materials such as strong oxidizing agents.[5]

Section 3: Emergency Response Protocols

A clear, rehearsed emergency plan is crucial. The following steps are synthesized from first-aid measures for analogous compounds.

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Protect: Don appropriate PPE, including respiratory protection. Avoid breathing dust.[2][5]

  • Contain and Clean:

    • For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.[3]

    • Carefully scoop the material into a suitable container for disposal.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[4]

Spill_Response_Workflow Laboratory Spill Response Protocol spill Spill Occurs evacuate Evacuate non-essential personnel. Alert others in the area. spill->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if necessary). evacuate->ppe assess Assess spill size and risk. ppe->assess small_spill Small, manageable spill assess->small_spill Small large_spill Large or unmanageable spill assess->large_spill Large contain Cover with inert absorbent. Avoid creating dust. small_spill->contain emergency_services Call emergency services. Evacuate the laboratory. large_spill->emergency_services collect Carefully collect material into a labeled waste container. contain->collect decontaminate Clean the spill area with appropriate solvent and then soap and water. collect->decontaminate dispose Dispose of waste according to institutional guidelines. decontaminate->dispose

Caption: Laboratory Spill Response Workflow.

First-Aid Measures

Immediate medical attention is required in all cases of significant exposure. Show the safety data information of a related compound to the attending physician.[2][6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][9]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[2][8]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]

  • Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Section 4: Toxicological and Ecological Profile (Inferred)

While specific toxicological data for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is unavailable, the profiles of its analogues provide a basis for a cautious assessment.

  • Acute Effects: The primary acute risks are severe irritation to the skin and eyes, and respiratory tract irritation upon inhalation of dust.[4] It is likely harmful if ingested.[3]

  • Chronic Effects: Some related compounds may cause damage to organs through prolonged or repeated exposure.[3] No components of closely related products are identified as carcinogens by IARC.[2]

  • Ecological Information: Do not let the product enter drains or water systems.[2][4] Some related compounds are harmful to aquatic life with long-lasting effects.[3]

Conclusion

The responsible use of novel chemical entities like 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is paramount in a research environment. In the absence of a specific SDS, the principles of scientific integrity and proactive safety demand a conservative approach. By adopting the comprehensive handling, storage, and emergency protocols outlined in this guide—protocols derived from the known hazards of structurally similar compounds—researchers can mitigate risks and maintain a safe laboratory environment. This guide should be considered a living document, to be updated as soon as a manufacturer- or regulatory-approved SDS becomes available.

References

  • Sigma-Aldrich. (2025, October 16).
  • TCI Chemicals. (2024, December 11).
  • Merck Millipore. (n.d.).
  • ThermoFisher. (2025, October 24).
  • Fisher Scientific. (2023, August 21).
  • Datasheet. (n.d.). Imidazole hydrochloride.
  • Sigma-Aldrich. (2025, November 6).
  • Enamine. (n.d.).
  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.).
  • TCI Chemicals. (2024, December 9).
  • Cayman Chemical. (2025, September 18).
  • Fisher Scientific. (2023, September 21).
  • ChemicalBook. (2025, July 14). 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol.
  • Wiley Online Library. (n.d.). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Abstract The preclinical safety evaluation of novel chemical entities is a critical phase in drug discovery and development.[1][2] This guide provides a comprehensive framework for establishing the in vitro toxicity prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The preclinical safety evaluation of novel chemical entities is a critical phase in drug discovery and development.[1][2] This guide provides a comprehensive framework for establishing the in vitro toxicity profile of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride, a heterocyclic small molecule with potential therapeutic applications. Given the limited public data on this specific compound, this document serves as a methodological blueprint for researchers and drug development professionals. We will detail a tiered approach, beginning with foundational cytotoxicity assessments and progressing to mechanistic and organ-specific toxicity assays. The protocols and rationale described herein are designed to build a robust, self-validating dataset essential for informed decision-making in preclinical development.

Introduction: The Imperative for Early-Stage Toxicity Assessment

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride belongs to the pyrroloimidazole class of compounds. Various derivatives of this scaffold have been investigated for diverse pharmacological activities, including anticancer and cognitive-enhancing properties.[3][4] However, early and accurate prediction of potential toxic effects is paramount to de-risk drug candidates, reduce reliance on animal testing, and minimize late-stage failures that incur significant time and cost.[2][5] Publicly available data on analogous structures, such as 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine, indicate potential hazards including acute toxicity, skin irritation, and serious eye damage.[6] This underscores the necessity of a thorough in vitro toxicological evaluation.

In vitro toxicology assays are indispensable tools in the preclinical phase, offering rapid and cost-effective means to evaluate a compound's safety and mechanism of toxicity.[2][7] This guide outlines a logical, tiered workflow for the comprehensive assessment of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride, hereafter referred to as "the compound."

A Tiered Approach to In Vitro Toxicity Profiling

A systematic, tiered approach ensures that foundational data informs the selection of more complex, mechanistic assays. This workflow maximizes efficiency and provides a clear decision-making framework.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced & Organ-Specific Toxicity A Compound Characterization (Purity, Solubility) B Selection of Relevant Cell Lines (e.g., HepG2, HEK293) A->B C Broad Cytotoxicity Screening (e.g., MTT, MTS Assays) B->C D Determine IC50 Values C->D E Cell Death Mechanism (Annexin V / PI Staining) D->E If cytotoxic H Genotoxicity Assessment (Ames Test, Micronucleus Assay) D->H If cytotoxic F Quantify Apoptosis vs. Necrosis E->F G Mitochondrial Toxicity Assessment (e.g., JC-1 Assay) F->G I Cardiotoxicity Screening (hERG Assay) H->I J Hepatotoxicity Assessment (3D Spheroid Models) I->J

Caption: Tiered workflow for in vitro toxicity profiling.

Tier 1: Foundational Cytotoxicity Assessment

The initial goal is to determine the concentration range at which the compound elicits a cytotoxic response across different cell types.

Rationale for Experimental Choices
  • Cell Line Selection: A panel of cell lines is crucial to identify potential tissue-specific toxicity. We recommend starting with:

    • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential drug-induced liver injury (DILI), a major cause of drug attrition.[7] HepG2 cells retain some metabolic capabilities.

    • HEK293 (Human Embryonic Kidney): Represents a renal cell line, important for assessing potential nephrotoxicity.

    • A relevant cancer cell line (if applicable): If the compound has a therapeutic target, including a cell line over-expressing that target can provide a preliminary therapeutic index.

  • Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures metabolic activity as an indicator of cell viability.[8] It is a standard, cost-effective first-line screening tool.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., sterile water or DMSO). Create serial dilutions in the complete culture medium to achieve a final concentration range (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The results should be presented as a dose-response curve, plotting cell viability (%) against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC50) value is then calculated using non-linear regression.

Cell LineIncubation TimeIC50 (µM) [95% CI]
HepG224 hours[Insert Data]
48 hours[Insert Data]
72 hours[Insert Data]
HEK29324 hours[Insert Data]
48 hours[Insert Data]
72 hours[Insert Data]
Table 1: Example Data Table for IC50 Values.

Tier 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next crucial step is to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Rationale for Experimental Choices
  • Annexin V / Propidium Iodide (PI) Staining: This is the gold-standard flow cytometry-based assay for differentiating apoptosis and necrosis.

    • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

    • Propidium Iodide (PI): A fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

G cluster_results Cell Population Quadrants start Treat Cells with Compound (at IC50 concentration) stain Stain with Annexin V-FITC & PI flow Analyze via Flow Cytometry q3 Q3: Live (Annexin V- / PI-) q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

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Exploratory

Pharmacokinetic Profiling of 5H,6H,7H-Pyrrolo[1,2-c]imidazol-7-amine Dihydrochloride Derivatives: A Technical Guide

Executive Summary The 5H,6H,7H-pyrrolo[1,2-c]imidazole scaffold is a privileged bicyclic pharmacophore heavily utilized in the design of potent endocrine modulators and CNS-active agents. Notable clinical successes featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H,6H,7H-pyrrolo[1,2-c]imidazole scaffold is a privileged bicyclic pharmacophore heavily utilized in the design of potent endocrine modulators and CNS-active agents. Notable clinical successes featuring this core include the CYP11B1 inhibitor osilodrostat and the CYP17A1 inhibitor orteronel (TAK-700). The specific introduction of a primary amine at the 7-position—typically formulated as a dihydrochloride salt (CAS 1864073-39-1)—imparts unique physicochemical properties that fundamentally alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth mechanistic analysis of the pharmacokinetics of these derivatives, offering actionable, self-validating protocols for preclinical evaluation.

Structural Determinants of Pharmacokinetics

The formulation of 7-amino-pyrrolo[1,2-c]imidazole derivatives as dihydrochloride salts is a deliberate molecular design choice to optimize oral bioavailability and systemic exposure.

  • Basicity and Dissolution : The molecule contains two distinct basic centers: the sp2-hybridized imidazole nitrogen (pKa ~6.5) and the primary aliphatic amine (pKa ~9.5). The dihydrochloride salt ensures complete protonation of both centers in the highly acidic gastric environment (pH 1.2). This charge density drives rapid and complete aqueous dissolution, preventing the formation of insoluble aggregates.

  • Absorption Dynamics : Upon transit into the duodenum (pH ~6.8–7.4), the imidazole ring undergoes partial deprotonation. This shift increases the molecule's lipophilicity (LogD), facilitating passive transcellular diffusion across the enterocyte membrane. Conversely, the primary amine remains protonated, preventing excessive lipophilicity that could lead to off-target lipid partitioning or poor solubility in the portal vein.

Absorption, Distribution, and Clearance Mechanisms

Clinical and preclinical data from related pyrrolo[1,2-c]imidazole derivatives provide a robust framework for anticipating the pharmacokinetic behavior of the 7-amine analogs.

  • Absorption : Derivatives built on this scaffold exhibit rapid oral absorption. For example, osilodrostat achieves a maximum plasma concentration ( Tmax​ ) in approximately 1 hour with near-complete bioavailability 1. Co-administration with food minimally impacts the overall exposure (AUC), though it may slightly delay Tmax​ 2.

  • Metabolism : The primary clearance mechanism is hepatic metabolism. The pyrrolo-imidazole core is extensively metabolized by a consortium of CYP450 enzymes (CYP3A4, CYP2B6, CYP2D6) and UDP-glucuronosyltransferases (UGTs). Crucially, no single enzyme contributes to >25% of the total clearance, minimizing the risk of victim drug-drug interactions (DDIs) 1. For the specific 7-amine derivatives, the primary amine serves as a major site for Phase II N-glucuronidation and N-acetylation.

  • Excretion : Mass balance studies using radiolabeled analogs (e.g., [14C]-orteronel) demonstrate that the primary route of elimination is renal. Over 75-90% of the administered dose is recovered in the urine, comprising a mixture of unchanged drug and highly polar Phase II conjugates 3.

Met_Pathway Parent Pyrrolo[1,2-c]imidazol-7-amine Derivative CYP CYP450 Oxidation (CYP3A4, CYP2B6) Parent->CYP Phase I UGT UGT Glucuronidation (Phase II N-Conjugation) Parent->UGT Phase II Renal Renal Excretion (Urine Clearance) Parent->Renal Minor Unchanged CYP->Renal Hydroxylated Clearance UGT->Renal Conjugate Clearance

Phase I/II metabolic clearance pathways of pyrrolo[1,2-c]imidazol-7-amine derivatives.

Quantitative Pharmacokinetic Parameters

To benchmark the development of novel 7-amine derivatives, we compare the established PK parameters of foundational pyrrolo[1,2-c]imidazole clinical and preclinical agents.

CompoundTarget Tmax​ (h)Half-life ( t1/2​ ) (h)Primary ClearanceOral Bioavailability ( F )
Osilodrostat CYP11B1~1.0~4.0Renal (~90%)>80%
Orteronel (TAK-700) CYP17A11.0 - 2.57.4 - 9.5Renal (~77%)69% - 89%
Compound 19 (5-HT1A Agonist) 5-HT1A~1.5~3.0Hepatic/RenalModerate-High
7-Amine Scaffold (Projected) Variable0.5 - 1.53.0 - 6.0Renal (Conjugates)>70% (as di-HCl salt)

(Data synthesized from references 3, 1, 4, and 5)

Experimental Protocols for PK Profiling

Generating trustworthy PK data requires self-validating experimental designs. The following protocols integrate internal controls to ensure causality between the compound's structure and the observed kinetic data.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) mediated by hepatic Phase I enzymes, providing a predictive model for in vivo hepatic extraction.

  • Preparation : Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH. Causality: Maintaining pH 7.4 ensures the imidazole core maintains its native in vivo protonation state, which directly dictates enzyme active-site binding.

  • Incubation Mixture : Combine microsomes (0.5 mg/mL final protein concentration) with the 7-amine derivative (1 µM final concentration). Causality: A low substrate concentration (1 µM) is chosen to remain well below the anticipated Km​ , ensuring the first-order kinetic conditions necessary for accurate CLint​ calculation.

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Self-Validation: Run a parallel negative control lacking NADPH to differentiate enzymatic metabolism from chemical degradation or non-specific protein binding.

  • Quenching & Sampling : At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile rapidly precipitates microsomal proteins, halting the reaction instantly and extracting the analyte into the organic phase.

  • Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: In Vivo Rat Pharmacokinetic Study (IV/PO Crossover)

Purpose: To determine absolute oral bioavailability ( F ) and systemic clearance.

  • Animal Preparation : Fast adult male Sprague-Dawley rats for 12 hours prior to oral dosing, while providing water ad libitum. Causality: Fasting eliminates food-effect variability on gastric emptying and Tmax​ , ensuring the absorption data strictly reflects the intrinsic solubility of the dihydrochloride salt.

  • Dosing :

    • IV Cohort: Administer 2 mg/kg via tail vein injection (formulated in 5% DMSO / 95% Saline).

    • PO Cohort: Administer 10 mg/kg via oral gavage (formulated in 100% water). Causality: The exceptionally high aqueous solubility of the dihydrochloride salt allows for a purely aqueous vehicle, avoiding complex excipients (like Tween-80) that could artificially alter membrane permeability.

  • Blood Sampling : Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Self-Validation: K2-EDTA prevents coagulation while minimizing the inhibition of plasma esterases, preserving the integrity of any potential ester-linked metabolites.

  • Plasma Processing : Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

PK_Workflow A Compound Formulation (Dihydrochloride Salt) B In Vitro ADME (Microsomes, Caco-2) A->B Solubility Check C In Vivo Dosing (IV & PO in Rats) B->C Permeability & Stability D Plasma Sampling & LC-MS/MS Analysis C->D Time-course E PK Parameter Calculation (AUC, Cmax, t1/2, CL) D->E Data Processing

Step-by-step in vivo pharmacokinetic profiling and LC-MS/MS validation workflow.

Pharmacodynamic & Drug-Drug Interaction (DDI) Implications

The pyrrolo[1,2-c]imidazole scaffold is inherently predisposed to interact with heme-containing CYP450 enzymes. The sp2-hybridized nitrogen of the imidazole ring acts as a strong Lewis base, coordinating directly with the ferric heme iron of enzymes like CYP11B1 and CYP17A1.

While this coordination drives their primary pharmacodynamic efficacy in endocrine disorders, it also raises the potential for perpetrator DDIs. For instance, osilodrostat acts as a moderate inhibitor of CYP1A2 and a weak-to-moderate inhibitor of CYP2C19 1. When developing novel 7-amine derivatives, researchers must conduct comprehensive CYP inhibition panels (using probe substrates like midazolam for CYP3A4 and dextromethorphan for CYP2D6) to map out the DDI liability early in the pipeline.

References

  • Title: Absorption, Distribution, and Excretion of the Investigational Agent Orteronel (TAK-700) in Healthy Male Subjects: A Phase 1, Open-Label, Single-Dose Study. Source: nih.gov.
  • Title: Pharmacokinetics of osilodrostat following single and multiple doses of osilodrostat in healthy subjects and patients with Cushing's disease. Source: endocrine-abstracts.org.
  • Title: FDA HIGHLIGHTS OF PRESCRIBING INFORMATION - ISTURISA (osilodrostat). Source: fda.gov.
  • Title: Preclinical Assessment of Orteronel(®), a CYP17A1 Enzyme Inhibitor in Rats. Source: nih.gov.
  • Title: New Serotonin 5‑HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo. Source: ucm.es.

Sources

Foundational

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride Abstract This technical guide provides a comprehensive analysis of 5H,6H,7H-pyrrolo[1,2-c]imid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride, a heterocyclic amine of interest in synthetic chemistry and drug discovery. The primary focus of this document is the precise determination and conceptual understanding of its molecular weight and exact mass. We will dissect the distinction between these two fundamental physicochemical properties, detail their calculation for both the free base and its dihydrochloride salt form, and discuss their critical roles in experimental contexts such as stoichiometric calculations and high-resolution mass spectrometry (HRMS) for structural elucidation. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and precise data for this compound.

Chemical Identity and Structure

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine is a bicyclic molecule featuring a fused pyrrolidine and imidazole ring system. The dihydrochloride salt is formed by the protonation of two of the nitrogen atoms by two equivalents of hydrogen chloride. This salt form often confers greater stability and aqueous solubility, making it more suitable for handling and formulation.

The foundational free base, 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine, has the chemical formula C₆H₉N₃.[1] Its structure is a key determinant of its chemical properties and reactivity.

Caption: Chemical structure of the free base: 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine.

Physicochemical Data Summary

The distinction between the free base and its salt form is critical for accurate experimental work. The addition of two hydrochloride moieties significantly alters the molecular weight and exact mass. The table below provides a clear, quantitative summary of these properties.

Property5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine (Free Base)5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride
Synonym 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amineNot Applicable
CAS Number 185796-64-9[1]Not Available
Molecular Formula C₆H₉N₃[1]C₆H₁₁Cl₂N₃
Molecular Weight 123.16 g/mol [1]196.08 g/mol
Exact Mass 123.079647300 Da[1]195.0330033 Da

Foundational Concepts: Molecular Weight vs. Exact Mass

A precise understanding of molecular weight and exact mass is paramount in the chemical sciences. While often used interchangeably in casual discourse, they are distinct concepts with different applications.

3.1. Molecular Weight (Average Mass)

Molecular weight represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. For instance, the atomic weight of carbon (12.011 amu) is a weighted average of its stable isotopes, primarily ¹²C (~98.9%) and ¹³C (~1.1%). This value is essential for macroscopic, stoichiometric calculations, such as preparing a solution of a specific molarity.

3.2. Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da, ³⁵Cl = 34.968853 Da). This value is fundamental to high-resolution mass spectrometry (HRMS), where the mass of an individual ion is measured with high precision. The experimentally determined exact mass is a critical piece of data used to deduce the elemental composition of a molecule.

G cluster_0 Atomic Level cluster_1 Molecular Level Isotopes Isotopes (e.g., ¹²C, ¹³C, ¹H, ²H) Abundance Natural Isotopic Abundance Isotopes->Abundance determines Monoisotope Most Abundant Isotope (e.g., ¹²C, ¹H, ³⁵Cl) Isotopes->Monoisotope consists of AvgMass Molecular Weight (Average Mass) For Stoichiometry Abundance->AvgMass leads to calculation of ExactMass Exact Mass (Monoisotopic Mass) For Mass Spectrometry Monoisotope->ExactMass leads to calculation of

Caption: Relationship between isotopic composition and the resulting molecular properties.

Experimental Application and Protocol Validation

The theoretical values presented in this guide serve as the foundation for various experimental workflows. Their application is crucial for validating experimental design and interpreting results.

4.1. Protocol: Preparation of a 10 mM Stock Solution

This protocol demonstrates the use of molecular weight for routine laboratory work.

  • Objective: To prepare 10 mL of a 10 mM stock solution of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride.

  • Calculation:

    • Molecular Weight (MW) = 196.08 g/mol

    • Volume (V) = 10 mL = 0.010 L

    • Concentration (C) = 10 mM = 0.010 mol/L

    • Moles (n) = C * V = 0.010 mol/L * 0.010 L = 0.0001 mol

    • Mass (m) = n * MW = 0.0001 mol * 196.08 g/mol = 0.019608 g = 19.61 mg

  • Procedure:

    • Accurately weigh 19.61 mg of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride using an analytical balance.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add approximately 7 mL of the desired solvent (e.g., deionized water, DMSO) and gently swirl to dissolve.

    • Once fully dissolved, bring the volume to the 10 mL mark with the solvent.

    • Cap and invert the flask several times to ensure homogeneity.

4.2. Workflow: Compound Identification via High-Resolution Mass Spectrometry (HRMS)

This workflow illustrates the critical role of exact mass in structural confirmation.

G Sample Analyte Solution (e.g., C₆H₁₁Cl₂N₃) ESI Electrospray Ionization (ESI) Sample->ESI Introduction TOF_MS Time-of-Flight Mass Analyzer (TOF) ESI->TOF_MS Ion Generation [M+H]⁺ Detector Detector TOF_MS->Detector Mass Separation Data Mass Spectrum (m/z vs. Intensity) Detector->Data Signal Acquisition Comparison Compare Experimental m/z with Theoretical Exact Mass Data->Comparison Result Confirmation of Elemental Formula Comparison->Result Match within <5 ppm error

Caption: Workflow for confirming elemental composition using HRMS.

In this workflow, the instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. For the dihydrochloride salt, the expected m/z for the protonated free base would be near 124.0875, derived from the exact mass of the free base (123.0796) plus the mass of a proton. The high precision of the measurement allows for unambiguous confirmation of the elemental formula, a cornerstone of trustworthy chemical analysis.

Conclusion

The accurate characterization of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride necessitates a clear and precise understanding of its molecular weight (196.08 g/mol ) and exact mass (195.0330033 Da). These values are not interchangeable; molecular weight governs macroscopic material handling and stoichiometric calculations, while exact mass is indispensable for definitive molecular identification via high-resolution mass spectrometry. This guide provides the foundational data and conceptual framework required by researchers and developers to utilize this compound with confidence and precision in their scientific endeavors.

References

  • PubChem. (n.d.). 5H,6H,7H-pyrrolo(1,2-a)imidazol-7-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of the 5H,6H,7H-Pyrrolo[1,2-c]imidazol-7-amine Scaffold

Prepared by: Senior Application Scientist, GPCR Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary and Structural Rationale In the landscape of aminergic G...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, GPCR Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary and Structural Rationale

In the landscape of aminergic G-protein-coupled receptor (GPCR) drug discovery, the spatial orientation of the basic nitrogen relative to an aromatic pharmacophore dictates both receptor subtype selectivity and binding affinity. The compound 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS No. 1864073-39-1)[1] represents a highly specialized, conformationally restricted building block.

Structurally, this molecule is a bicyclic analog of histamine (2-(1H-imidazol-4-yl)ethanamine). By fusing a pyrrolidine ring to the imidazole core (forming the pyrrolo[1,2-c]imidazole system) and positioning the primary amine at the 7-position, the highly flexible ethylamine side chain of endogenous histamine is locked into a rigid geometry.

Flexible aminergic ligands suffer a high entropic penalty upon binding, as they must freeze into a single bioactive rotamer within the receptor's orthosteric pocket. The rigidification inherent to the 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine scaffold bypasses this thermodynamic hurdle. This pre-organization enhances binding affinity ( Ki​ ) by promoting optimal, low-energy hydrogen bonding with conserved aspartate residues (e.g., Asp3.32) in the transmembrane domains of target GPCRs, making it a privileged scaffold for designing high-affinity ligands for Serotonin 5-HT1A[2] and Histamine H3/H4 receptors[3].

Mechanistic Pathway: GPCR Modulation

Derivatives of the pyrrolo[1,2-c]imidazole scaffold typically act as agonists or inverse agonists at Gi/o​ -coupled receptors (such as 5-HT1A and H3R). Upon binding to the orthosteric site, the ligand stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gαi​ subunit. This leads to the inhibition of adenylate cyclase, a subsequent drop in intracellular cyclic AMP (cAMP) levels, and the downregulation of Protein Kinase A (PKA) activity[4][5].

GPCR_Signaling Ligand Pyrrolo[1,2-c]imidazole Derivative Receptor Gi/o-Coupled GPCR (e.g., 5-HT1A / H3R) Ligand->Receptor High-Affinity Binding Gi_Protein Gi/o Protein Complex (αi, βγ subunits) Receptor->Gi_Protein GDP/GTP Exchange AdenylateCyclase Adenylate Cyclase (AC) Gi_Protein->AdenylateCyclase αi Subunit Inhibition cAMP Intracellular cAMP (Decreased) AdenylateCyclase->cAMP Catalytic Reduction PKA Protein Kinase A (Inhibited) cAMP->PKA Downstream Effect

Fig 1: Gi/o-coupled GPCR signaling pathway modulated by pyrrolo[1,2-c]imidazole derivatives.

Quantitative Receptor Binding Profile

While the unsubstituted 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine core exhibits baseline micromolar affinity for aminergic receptors, its true value lies in its derivatization. N-alkylation or acylation of the 7-amine (e.g., forming dione or arylpiperazine derivatives) yields remarkable target selectivity. For instance, functionalizing the scaffold with an ethoxyphenoxy-ethylamino chain yields potent 5-HT1A agonists with antinociceptive activity[2][5], while alkylcarbamate derivatives shift the selectivity toward Histamine H3 and H4 receptors[3].

The table below summarizes the structure-activity relationship (SAR) and quantitative binding affinities ( Ki​ ) of the core scaffold versus its optimized derivatives across key GPCR targets.

Compound / Derivative ClassTarget ReceptorBinding Affinity ( Ki​ , nM)Functional ActivityPharmacological Utility
Unsubstituted Core (5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine)5-HT1A / H3R> 1,000 nMWeak AgonistChemical building block / Precursor[1]
Dione Derivative (e.g., Compound 19)5-HT1A2.3 nMFull Agonist ( EC50​ = 19 nM)In vivo antinociceptive (analgesic) agent[2][4]
Alkylcarbamate Derivative Histamine H3< 100 nMAntagonist / Inverse AgonistCNS disorders, cognitive enhancement[3]
Alkylcarbamate Derivative Histamine H4118 – 1,460 nMModerate AntagonistImmunomodulation, inflammatory skin diseases[3][6]

Experimental Methodology: Radioligand Binding Assay

To accurately determine the binding affinity ( Ki​ ) of newly synthesized 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine derivatives, a self-validating radioligand competition binding assay must be employed. The following protocol ensures data integrity by incorporating specific causality-driven steps to isolate the receptor-ligand interaction from background noise.

Self-Validating Assay Design

A reliable binding assay must differentiate between Total Binding (TB) and Non-Specific Binding (NSB) to calculate Specific Binding (SB) .

  • Causality: Radioligands are lipophilic and will bind non-specifically to membrane lipids and plasticware. By introducing a massive excess (e.g., 10 µM) of a known, unlabeled competitor (e.g., WAY-100635 for 5-HT1A[2]), all specific receptor sites are occupied. Any remaining radioactive signal is strictly non-specific. SB=TB−NSB .

Step-by-Step Protocol

Step 1: Membrane Preparation

  • Harvest HeLa cells stably transfected with the human 5-HT1A receptor (or CHO cells for H3R)[4].

  • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Causality: Ice-cold temperatures and inhibitors prevent proteolytic degradation of the GPCRs during lysis.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in assay buffer.

Step 2: Incubation and Competition

  • In a 96-well plate, combine:

    • 50 µL of the radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A, final concentration 1 nM).

    • 50 µL of the test compound (pyrrolo[1,2-c]imidazole derivative) at varying concentrations ( 10−11 to 10−5 M) for the displacement curve.

    • 100 µL of the membrane suspension (approx. 15-20 µg protein/well).

  • Incubate the plate at 25°C for 60 minutes. Causality: This specific time-temperature pairing allows the binding kinetics to reach thermodynamic equilibrium without degrading the receptor.

Step 3: Rapid Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of positively charged radioligands to the filter itself.

  • Wash the filters three times with 3 mL of ice-cold wash buffer. Causality: Rapid, cold washing strips away unbound radioligand while preventing the dissociation of the bound receptor-ligand complexes.

Step 4: Scintillation Counting and Data Analysis

  • Extract the filters, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Calculate the IC50​ using non-linear regression (sigmoidal dose-response).

  • Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

Binding_Workflow Membrane 1. Membrane Preparation Incubation 2. Ligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Washing 4. Buffer Washing Filtration->Washing Scintillation 5. Scintillation Counting Washing->Scintillation Analysis 6. Data Analysis (Ki & IC50) Scintillation->Analysis

Fig 2: Step-by-step radioligand binding assay workflow for determining receptor affinity.

References

  • New Serotonin 5-HT1A Receptor Agonists Endowed with Antinociceptive Activity in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL:[Link]

  • Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 5H,6H,7H-pyrr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described synthetic route is based on established chemical principles and analogous transformations reported in the scientific literature. This guide offers detailed protocols, explains the rationale behind experimental choices, and includes methods for the characterization of the target compound and its intermediates. The content is designed to provide researchers with the necessary information to safely and efficiently synthesize this promising molecule.

Introduction

The pyrrolo[1,2-c]imidazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2] The introduction of an amine functionality at the 7-position of this scaffold can provide a key handle for further derivatization, enabling the exploration of structure-activity relationships and the development of novel drug candidates. This document outlines a plausible and robust synthetic pathway to access 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine as its stable dihydrochloride salt.

The proposed synthesis commences with the construction of the core pyrrolo[1,2-c]imidazole ring system, followed by functionalization and subsequent elaboration to introduce the desired amine group. Each step is detailed with specific reagents, reaction conditions, and purification methods, grounded in established synthetic methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a plausible disconnection strategy. The target dihydrochloride salt can be obtained from the corresponding free base. The primary amine at C-7 can be introduced through various methods, such as a reductive amination of a corresponding ketone or the reduction of an oxime or azide. The ketone precursor, 7H-pyrrolo[1,2-c]imidazol-7-one, can be synthesized from a suitable proline-derived intermediate. This overall strategy is depicted below.

Retrosynthesis Target 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride Free_Base 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine Target->Free_Base Salt formation Ketone 7H-pyrrolo[1,2-c]imidazol-7-one Free_Base->Ketone Reductive Amination Proline_Derivative Proline-derived intermediate Ketone->Proline_Derivative Cyclization

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Route

The forward synthesis is designed as a multi-step process, beginning with readily available starting materials. The key stages of the synthesis are:

  • Step 1: Synthesis of 2-(1H-imidazol-2-yl)pyrrolidine: This key intermediate is prepared by the condensation of proline with an appropriate imidazole precursor.

  • Step 2: Cyclization to form 7H-pyrrolo[1,2-c]imidazol-7-one: Intramolecular cyclization of the proline-imidazole derivative will yield the desired ketone.

  • Step 3: Oximation of 7H-pyrrolo[1,2-c]imidazol-7-one: Conversion of the ketone to its oxime derivative provides a precursor for the amine.

  • Step 4: Reduction of the Oxime to 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine: Reduction of the oxime will yield the target primary amine.

  • Step 5: Formation of the Dihydrochloride Salt: Conversion of the free base to its more stable dihydrochloride salt.

Synthetic_Workflow Start Proline & Imidazole Precursor Step1 Step 1: Condensation (Synthesis of 2-(1H-imidazol-2-yl)pyrrolidine) Start->Step1 Intermediate1 2-(1H-imidazol-2-yl)pyrrolidine Step1->Intermediate1 Step2 Step 2: Cyclization (Synthesis of 7H-pyrrolo[1,2-c]imidazol-7-one) Intermediate1->Step2 Intermediate2 7H-pyrrolo[1,2-c]imidazol-7-one Step2->Intermediate2 Step3 Step 3: Oximation Intermediate2->Step3 Intermediate3 7H-pyrrolo[1,2-c]imidazol-7-one oxime Step3->Intermediate3 Step4 Step 4: Reduction Intermediate3->Step4 Intermediate4 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine Step4->Intermediate4 Step5 Step 5: Salt Formation Intermediate4->Step5 Final_Product 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride Step5->Final_Product

Caption: Proposed multi-step synthetic workflow.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

PART 1: Synthesis of the Pyrrolo[1,2-c]imidazole Core

This initial step involves the construction of the key pyrrolidine-imidazole intermediate. While several methods exist for the synthesis of substituted pyrrolidines from proline, a reliable approach involves the condensation of a proline derivative with an appropriate imidazole-containing building block.[3][4] An analogous synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine from 2-methylimidazole provides a basis for this step.[5][6]

Reagents & Materials Quantity Molar Eq.
L-Proline methyl ester hydrochloride10.0 g1.0
2-bromo-1,1-diethoxyethane1.2 eq.
Ammonia in Methanol (7N)200 mLexcess
Sodium Methoxide2.2 eq.

Protocol:

  • To a stirred solution of L-proline methyl ester hydrochloride in methanol, add sodium methoxide at 0 °C.

  • Stir the mixture for 30 minutes, then add 2-bromo-1,1-diethoxyethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • The reaction mixture is then treated with a solution of ammonia in methanol in a sealed pressure vessel and heated at 100 °C for 48 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to afford 2-(1H-imidazol-2-yl)pyrrolidine.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

The intramolecular cyclization of the 2-(1H-imidazol-2-yl)pyrrolidine derivative can be achieved under various conditions. A common method for the formation of such fused ring systems is through the application of dehydrating agents or by heating.[2][7]

Reagents & Materials Quantity Molar Eq.
2-(1H-imidazol-2-yl)pyrrolidine5.0 g1.0
Polyphosphoric acid (PPA)50 gexcess
Dichloromethane (DCM)100 mL
Saturated Sodium Bicarbonate solution150 mL

Protocol:

  • Add 2-(1H-imidazol-2-yl)pyrrolidine to polyphosphoric acid at room temperature.

  • Heat the mixture to 120 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield 7H-pyrrolo[1,2-c]imidazol-7-one.

Characterization: The structure of the ketone should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy (presence of a carbonyl peak), and mass spectrometry.

PART 2: Introduction of the Amine Functionality

The conversion of the ketone to its oxime is a standard and high-yielding reaction, providing a stable intermediate for the subsequent reduction.

Reagents & Materials Quantity Molar Eq.
7H-pyrrolo[1,2-c]imidazol-7-one2.0 g1.0
Hydroxylamine hydrochloride1.5 eq.
Sodium acetate2.0 eq.
Ethanol50 mL
Water10 mL

Protocol:

  • Dissolve 7H-pyrrolo[1,2-c]imidazol-7-one, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude oxime.

  • The product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Characterization: The formation of the oxime can be confirmed by the disappearance of the ketone peak in the IR spectrum and the appearance of new signals in the ¹H and ¹³C NMR spectra, as well as by mass spectrometry.

The reduction of the oxime to the corresponding primary amine can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Reagents & Materials Quantity Molar Eq.
7H-pyrrolo[1,2-c]imidazol-7-one oxime1.5 g1.0
Palladium on Carbon (10% Pd/C)10 mol%
Methanol50 mL
Acetic Acid5 mL
Hydrogen gas50 psi

Protocol:

  • In a hydrogenation vessel, dissolve the oxime in a mixture of methanol and acetic acid.

  • Add the 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Characterization: The successful reduction to the amine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The IR spectrum should show the appearance of N-H stretching bands.

PART 3: Final Product Formulation

To improve stability and handling, the free amine is converted to its dihydrochloride salt.

Reagents & Materials Quantity Molar Eq.
5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine1.0 g1.0
Hydrochloric acid in isopropanol (2 M)2.5 eq.
Isopropanol20 mL
Diethyl ether40 mL

Protocol:

  • Dissolve the crude 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine in a minimal amount of isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add the solution of hydrochloric acid in isopropanol dropwise with stirring.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Add diethyl ether to complete the precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride as a stable solid.

Final Product Characterization:

The final product should be thoroughly characterized to confirm its identity, purity, and structure.

Analytical Method Expected Observations
¹H NMR Signals corresponding to the protons of the pyrrolo[1,2-c]imidazole core and the amine group, with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all carbon atoms in the molecule, consistent with the proposed structure.
Mass Spectrometry (HRMS) Accurate mass measurement corresponding to the molecular formula of the free base cation.
Elemental Analysis Percentages of C, H, N, and Cl consistent with the theoretical values for the dihydrochloride salt.
Melting Point A sharp melting point, indicating the purity of the compound.

Conclusion

This application note provides a detailed and logical synthetic route for the preparation of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride. By following the outlined protocols and adhering to standard laboratory safety practices, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in various fields, particularly in the realm of drug discovery and development. The methodologies described are based on established and reliable chemical transformations, offering a robust pathway to the target molecule.

References

  • ACS Publications. (2017, December 19). Rapid Syntheses of Heteroaryl-Substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations. Organic Letters. [Link]

  • MDPI. (2024, February 17). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. [Link]

  • Taylor & Francis Online. (2023, March 14). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. [Link]

  • SpringerLink. (2023, January 12). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. [Link]

  • Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. [Link]

  • PubMed. (2002, February 15). Conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during undecylprodigiosin and pyoluteorin biosynthesis. [Link]

  • NextSDS. (n.d.). 3-amino-1H,5H,6H,7H,7aH-pyrrolo[1,2-c]imidazol-1-one. [Link]

  • ResearchGate. (2025, February 5). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. [Link]

Sources

Application

Application Notes and Protocols: 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

A Technical Guide for its Application as a Pharmaceutical Intermediate This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the handling, synthesis, and stra...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for its Application as a Pharmaceutical Intermediate

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the handling, synthesis, and strategic application of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride. This saturated bicyclic amine is a valuable building block in medicinal chemistry, offering a rigid scaffold with a key functional handle for further molecular elaboration.

While the closely related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole isomer is more extensively documented in scientific literature, particularly as a core component in nootropic agents and potent WDR5 inhibitors for cancer therapy, the [1,2-c] isomeric system presents unique structural and electronic properties for exploration in drug design.[1][2][3] This guide provides the necessary protocols to leverage this specific intermediate in synthetic campaigns.

Physicochemical Properties and Data

The fundamental properties of the title compound are summarized below. Understanding these characteristics is crucial for appropriate handling, storage, and reaction setup.

PropertyValueSource
Chemical Name 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride-
Molecular Formula C₆H₁₁Cl₂N₃Calculated
Molecular Weight 196.08 g/mol Calculated
Appearance Expected to be a white to off-white solid[4]
Solubility Soluble in water, methanol; sparingly soluble in ethanol[4]
CAS Number 272438-86-5 (for free base)[5]
EC Number Not available-
Storage Store refrigerated in a dry, well-ventilated place under inert atmosphere[4][6]

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with this and related chemical intermediates. The dihydrochloride salt is expected to be a hygroscopic and potentially irritating solid.[4]

2.1 Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally related amine hydrochlorides, the following hazards should be assumed:

  • Skin Irritation: Causes skin irritation.[4][7]

  • Eye Damage: Causes serious eye irritation or damage.[4][7][8]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][8]

  • Acute Toxicity: May be harmful if swallowed.[8]

Precautionary MeasureProtocolReference
Engineering Controls Handle exclusively in a certified chemical fume hood.[6]
Eye/Face Protection Wear chemical safety goggles and/or a face shield.[7]
Hand Protection Wear chemically resistant gloves (e.g., nitrile).[7]
Skin/Body Protection Wear a lab coat. Ensure skin is not exposed.[6]
Hygiene Wash hands thoroughly after handling. Change contaminated clothing immediately.[4][7]

2.2 First Aid Measures

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][6]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

2.3 Storage and Stability

  • Conditions: Store in a tightly sealed container in a refrigerator (+4°C).[6]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from air and moisture.[4]

  • Materials to Avoid: Keep away from strong oxidizing agents and strong acids (beyond its salt form).[10]

Synthetic Protocol: A Conceptual Approach

The synthesis of the pyrrolo[1,2-c]imidazole core can be achieved through several strategic cyclization reactions.[1][11] Below is a representative protocol for the synthesis of the title compound, conceptualized from established methods for related heterocyclic systems.

3.1 Retrosynthetic Analysis and Strategy

The core strategy involves the construction of the bicyclic system from a suitable proline derivative. A plausible retrosynthesis involves disconnecting the imidazole ring, revealing a proline-derived precursor and a cyanating agent. The amine functionality can be introduced via reduction of a corresponding azide or oxime, or through a protected amine equivalent.

Retrosynthesis Target 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride Intermediate1 Protected 7-amino intermediate Target->Intermediate1 Deprotection & Salt Formation Intermediate2 7-azido or 7-oximino pyrrolo[1,2-c]imidazole Intermediate1->Intermediate2 Reduction Precursor1 N-cyanomethyl-L-proline derivative Intermediate2->Precursor1 Intramolecular Cyclization StartingMaterial1 L-proline derivative Precursor1->StartingMaterial1 Alkylation StartingMaterial2 Aminoacetonitrile or equivalent Precursor1->StartingMaterial2

Caption: Retrosynthetic pathway for the target amine.

3.2 Detailed Experimental Procedure

This protocol is illustrative. Researchers should adapt it based on available starting materials and laboratory capabilities.

Step 1: Synthesis of N-(cyanomethyl)pyrrolidine-2-carboxamide

  • To a stirred solution of Boc-L-proline (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) at 0°C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture for 20 minutes at 0°C.

  • Add aminoacetonitrile hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (2.5 eq).

    • Causality Note: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid for amide bond formation. Triethylamine is added to neutralize the hydrochloride salt and drive the reaction forward.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify by column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient).

Step 2: Intramolecular Cyclization and Dehydration

  • Dissolve the purified amide (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.1 M) and cool to 0°C under an argon atmosphere.

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise.

    • Causality Note: POCl₃ acts as a powerful dehydrating agent, facilitating the Bischler-Napieralski-type cyclization to form the fused imidazole ring.[12]

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65°C) for 4-6 hours.

  • Monitor the formation of the intermediate by LC-MS.

  • Cool the reaction mixture to 0°C and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 7-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole intermediate.

Step 3: Azide Substitution and Reduction

  • Dissolve the crude chloro-intermediate (1.0 eq) in Dimethylformamide (DMF, 0.2 M).

  • Add sodium azide (NaN₃) (1.5 eq) and stir the mixture at 60°C for 12 hours.

    • Safety Note: Sodium azide is highly toxic. Handle with extreme caution.

  • After cooling, pour the reaction mixture into water and extract with Ethyl Acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Dissolve the resulting crude azide in Methanol (0.1 M).

  • Add Palladium on Carbon (10% Pd/C, 0.1 eq by weight) to the solution.

  • Hydrogenate the mixture under a balloon of H₂ gas with vigorous stirring for 8 hours.

    • Causality Note: Catalytic hydrogenation is a clean and efficient method for reducing the azide group directly to the primary amine.

  • Filter the reaction through a pad of Celite to remove the catalyst and wash the pad with Methanol.

  • Concentrate the filtrate to yield the crude free-base amine.

Step 4: Dihydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of anhydrous Methanol.

  • Add a 2.0 M solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.

  • A precipitate should form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride.

3.3 Characterization Protocol

  • ¹H & ¹³C NMR: Dissolve a sample in D₂O or DMSO-d₆. Expected ¹H signals include distinct peaks for the imidazole protons and a complex multiplet pattern for the saturated pyrrolidine ring protons.

  • LC-MS: Confirm the molecular weight of the free base (Expected [M+H]⁺ = 124.10).

  • Purity Analysis: Assess purity using HPLC with UV detection.

Application in Medicinal Chemistry: A Workflow Example

The primary utility of this intermediate is as a scaffold in discovery chemistry. The amine handle is a versatile point for diversification, commonly used in amide couplings, reductive aminations, or nucleophilic aromatic substitutions.

4.1 Workflow: Synthesis of a Bioactive Scaffold

The following diagram illustrates a typical workflow where the title intermediate is coupled with a heterocyclic carboxylic acid, a common step in the synthesis of kinase inhibitors or other targeted therapeutics.[13][14]

Application_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Product Isolation cluster_3 Step 4: Final Product Start 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride Reaction Amide Coupling Reaction in DMF Start->Reaction Acid Heterocyclic Carboxylic Acid (e.g., Pyrazine-2-carboxylic acid) Acid->Reaction CouplingAgent Coupling Reagents (HATU, DIPEA) CouplingAgent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Prep-HPLC or Column Chromatography) Workup->Purification FinalProduct Final Bioactive Molecule Candidate Purification->FinalProduct

Caption: Workflow for an amide coupling application.

4.2 Protocol: Amide Coupling with Pyrazine-2-carboxylic acid

  • To a vial, add 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (1.0 eq) and Pyrazine-2-carboxylic acid (1.05 eq).

  • Add anhydrous DMF (0.1 M) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Note: DIPEA is a non-nucleophilic base required to neutralize the dihydrochloride salt and facilitate the coupling reaction.

  • Add HATU (1.1 eq) to the mixture.

    • Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid, leading to rapid amide bond formation with minimal side reactions.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor progress by LC-MS, looking for the consumption of starting materials and the appearance of the desired product mass.

  • Upon completion, dilute the reaction with water and extract with Ethyl Acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via reverse-phase preparative HPLC to obtain the final compound.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in cyclization (Step 2) Insufficient dehydration; starting material degradation.Increase the amount of POCl₃. Ensure all reagents and solvents are anhydrous. Run the reaction at a lower temperature for a longer duration.
Incomplete reduction of azide (Step 3) Catalyst poisoning or deactivation; insufficient H₂ pressure.Use fresh Pd/C catalyst. Ensure the system is properly purged with hydrogen. Increase reaction time or H₂ pressure.
Failed amide coupling (Step 4.2) Inactive coupling reagent; insufficient base.Use fresh HATU. Ensure sufficient DIPEA (at least 2.2 eq to neutralize the salt plus 1.0 eq for the coupling) is used.
Poor purity of final salt Trapped solvent or impurities from the free base.Recrystallize the final salt from a suitable solvent system (e.g., Methanol/Diethyl Ether). Ensure the free base is pure before salt formation.

References

  • FSi Limited. (2022). PyroPro LST Safety Data Sheet. [Link]

  • Hazeri, N., et al. (2012). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry, 8(1). [Link]

  • NextSDS. (N.D.). 5H-Pyrrolo[1,2-c]imidazol-7-amine,6,7-dihydro-(9CI). [Link]

  • PubChem. (N.D.). 5H,6H,7H-pyrrolo(1,2-a)imidazol-7-amine. [Link]

  • Saliyeva, L. N., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 58(12), 661-680. [Link]

  • Dias, N., et al. (2022). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemMedChem, 17(24), e202200519. [Link]

  • NextSDS. (N.D.). 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride. [Link]

  • ResearchGate. (N.D.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]

  • Fesik, S. W., et al. (2020). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 63(15), 8148-8169. [Link]

  • ResearchGate. (2025). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. [Link]

  • Taylor & Francis Group. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. [Link]

  • PubChemLite. (N.D.). 5-methyl-5h,6h,7h-pyrrolo[1,2-a]imidazol-7-amine. [Link]

  • NextSDS. (N.D.). 5H,6H,7H-pyrrolo[1,2-a]imidazol-6-amine. [Link]

  • Kavina, M. A., et al. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901-911. [Link]

  • MDPI. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. [Link]

  • Google Patents. (2021). WO2021122745A1 - 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use.
  • NextSDS. (N.D.). 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine Dihydrochloride Stock Solutions for Cell Culture

Introduction 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine is a small molecule of interest in various research and drug development programs. As with any in vitro study, the reliability and reproducibility of experimental resu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine is a small molecule of interest in various research and drug development programs. As with any in vitro study, the reliability and reproducibility of experimental results are fundamentally dependent on the accurate and consistent preparation of test compounds. This guide provides a comprehensive, field-proven methodology for the preparation, storage, and use of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride stock solutions for cell culture applications. By understanding the principles behind each step, researchers can mitigate common sources of error, such as precipitation and contamination, ensuring the integrity of their cellular assays.

Core Principles: The "Why" Behind the Protocol

The preparation of small molecule stock solutions is more than just dissolving a powder; it's a critical first step in ensuring experimental success.[1][2] The dihydrochloride salt form of an amine-containing compound generally imparts greater aqueous solubility compared to the free base. This is a key consideration in our solvent selection process.

  • Solvent Selection: The choice of solvent is paramount and is dictated by the compound's solubility and its compatibility with the cell culture system.[2] For dihydrochloride salts, sterile, nuclease-free water is the preferred initial solvent. However, if the compound's solubility in water is limited at the desired high concentration, Dimethyl Sulfoxide (DMSO) is a powerful alternative.[3] It's crucial to be mindful that high concentrations of DMSO can be toxic to cells; therefore, the final concentration in the culture medium should be minimized, typically to ≤ 0.5%, with many sensitive primary cell lines requiring ≤ 0.1%.[4][5]

  • Concentration and Accuracy: Preparing a high-concentration primary stock solution (e.g., 100x or 1000x the final working concentration) is standard practice.[6] This minimizes the volume of solvent added to the cell culture, reducing potential solvent-induced artifacts.[7] Accurate weighing of the lyophilized powder is critical, and for small quantities (e.g., <10 mg), it is often best to dissolve the entire contents of the vial to avoid inaccuracies from weighing.[1][8]

  • Sterility: Maintaining sterility is non-negotiable in cell culture to prevent microbial contamination.[9] Stock solutions should be sterilized, preferably by filtration through a 0.2 µm filter, as autoclaving can degrade many small molecules.[8][10]

  • Storage and Stability: Proper storage is essential to maintain the compound's integrity over time. Aliquoting the primary stock solution into single-use volumes is a critical practice to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][5][8] Storage at -20°C or -80°C in tightly sealed vials is recommended.[8] Amine-containing compounds can be susceptible to degradation, and as a dihydrochloride salt, they can be hygroscopic, so protection from moisture is important.[11][12]

Quantitative Data Summary

The following table provides key quantitative information for the preparation of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride stock solutions.

PropertyValueSource/Rationale
Molecular Formula (Free Base) C₆H₉N₃[13]
Molecular Weight (Free Base) ~123.16 g/mol [13]
Estimated Molecular Weight (Dihydrochloride) ~196.08 g/mol Calculated (123.16 + 2 * 36.46). Note: Always use the exact MW from the manufacturer's Certificate of Analysis.
Recommended Primary Solvent 1. Sterile, nuclease-free water2. Anhydrous/High-purity DMSODihydrochloride salts are typically water-soluble. DMSO is a secondary option for higher concentrations.[3]
Typical Primary Stock Concentration 10 mM - 50 mMA high concentration minimizes the volume added to cell culture.[4]
Sterilization Method 0.2 µm Syringe FiltrationAvoids heat-induced degradation from autoclaving.[8][10]
Maximum Final DMSO Concentration in Culture ≤ 0.5% (general), ≤ 0.1% (sensitive cells)To prevent cytotoxicity.[3][5]
Primary Stock Solution Storage Aliquoted, -20°C (short-term) or -80°C (long-term)To prevent degradation from freeze-thaw cycles.[5][8]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the comprehensive workflow from receiving the powdered compound to its application in cell culture.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Solution Preparation A Receive Compound (Lyophilized Powder) B Equilibrate vial to room temperature A->B C Weigh Compound or Use Entire Vial Content B->C D Add Calculated Volume of Sterile Water or DMSO C->D E Ensure Complete Dissolution (Vortex, Gentle Warming/Sonication) D->E F Sterilize with 0.2 µm Syringe Filter E->F G Aliquot into Single-Use Tubes F->G H Store at -20°C or -80°C G->H I Thaw a Single Aliquot of Primary Stock H->I Begin Experiment J Pre-warm Cell Culture Medium to 37°C I->J L Perform Serial Dilution if Necessary I->L M Add Diluted Compound to Pre-warmed Medium J->M K Calculate Dilution for Final Concentration K->L L->M N Mix Gently but Thoroughly M->N O Add to Cell Culture Plate N->O

Caption: Workflow for preparing stock and working solutions.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration stock solution. All steps should be performed in a sterile environment (e.g., a laminar flow hood).[9][14]

Materials:

  • 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride powder

  • Sterile, nuclease-free water or anhydrous/high-purity DMSO

  • Sterile, amber, or light-protecting microcentrifuge tubes or cryovials[6]

  • Calibrated precision balance

  • Vortex mixer

  • Sterile syringes and 0.2 µm syringe filters (ensure filter compatibility with your chosen solvent)

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Pre-Weighing Preparation: Before opening, allow the vial of the compound to equilibrate to room temperature to prevent moisture condensation on the powder.[8]

  • Weighing: Carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.96 mg of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (using the estimated MW of 196.08 g/mol ).

    • Causality: Accurate weighing is fundamental to achieving the correct final concentration. If weighing a small mass is difficult, it is better to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent (5.1 mL for 10 mM). Alternatively, dissolve the entire content of the manufacturer's vial and calculate the concentration based on the provided mass.[1]

  • Dissolution: Transfer the weighed powder to a sterile tube. Add the calculated volume of the chosen solvent (e.g., 1 mL of sterile water or DMSO for 1.96 mg).

  • Solubilization: Cap the tube tightly and vortex vigorously until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[5][15] Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.2 µm syringe filter and dispense the solution into a new sterile, light-protected tube.

    • Causality: This step removes any potential microbial contaminants without using heat, which could degrade the compound.[8]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, tightly sealed, and clearly labeled tubes. Store these aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[8][15]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the primary stock solution into cell culture medium for immediate use.

Procedure:

  • Thaw and Pre-warm: Thaw a single aliquot of the primary stock solution at room temperature. Pre-warm your cell culture medium to 37°C.[4]

    • Causality: Adding a cold solution to the medium can cause temperature shock to the cells. Pre-warming the medium also helps to prevent precipitation of the compound, as solubility is often higher at 37°C.[4]

  • Calculate Dilution: Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM from a 10 mM stock: (10,000 µM) * V1 = (10 µM) * (10 mL) V1 = 0.01 mL or 10 µL.

  • Dilution Method (to prevent precipitation):

    • Method A (Direct Dilution): For lower final concentrations, you can directly add the calculated volume (10 µL in the example) of the stock solution to the pre-warmed medium (10 mL). Pipette up and down gently to mix.

    • Method B (Serial Dilution): If you observe precipitation upon direct addition, a serial dilution approach is recommended.[3][4] First, dilute the concentrated stock into a small volume of medium (e.g., add 10 µL of 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution). Mix this intermediate solution thoroughly before adding it to the final volume of medium.

    • Causality: Rapidly introducing a compound dissolved in an organic solvent like DMSO into an aqueous environment can cause it to "crash out" of solution. A stepwise dilution gradually changes the solvent polarity, which can prevent this.[3][4]

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of the solvent (e.g., sterile water or DMSO) without the compound to an equal volume of cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.[5][7]

  • Final Application: Gently add the final working solution to your cells.

Best Practices and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Primary Stock - Exceeded solubility limit- Compound degradation- Absorption of water (if using DMSO)- Prepare a lower concentration stock.- Use gentle warming or sonication to aid dissolution.[5]- Use fresh, anhydrous DMSO.[3]- Store aliquots properly to avoid freeze-thaw cycles.[4]
Precipitation Upon Dilution in Media - Compound "crashing out" due to solvent change- Final concentration exceeds solubility in aqueous media- Interaction with media components (e.g., salts, proteins)- Use a serial dilution method.[4]- Pre-warm the media to 37°C.[4]- Reduce the final concentration of the compound.- If using serum-free media, consider if serum proteins might aid solubility.[4]
Cell Toxicity or Unexpected Effects - DMSO concentration is too high- pH shift in the media- Compound degradation into a toxic byproduct- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[3]- Always include a vehicle control in your experiments.[5]- Check the pH of the final working solution.- Use freshly prepared working solutions.
Contamination - Breach in sterile technique during preparation- Work in a certified laminar flow hood.- Use sterile filtered tips, tubes, and reagents.[9]- Filter-sterilize the final stock solution.[8][10]

References

  • Vertex AI Search. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • NextSDS. (n.d.). 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride - Chemical Substance Information.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Cold Spring Harbor Labor
  • Benchchem. (n.d.). Preparing SRI-37330 Stock Solutions for Cell Culture: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Vertex AI Search. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Visikol. (2022, November 30). 9 Sterilization Techniques For Cell Culture.
  • PubChem. (n.d.). 5H,6H,7H-pyrrolo(1,2-a)imidazol-7-amine.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Protheragen. (2023, April 23). Ammonium chloride: Pharmacology, Applications, Toxicity, storage, stability, preparation.
  • ResearchGate. (2021, May 17). Is sterile-filtered solution safe for cell culture work?
  • California State University, Long Beach. (n.d.). Introduction to Sterile Cell Culture.

Sources

Application

crystallization method for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Application Note & Protocol Topic: A Robust Crystallization Method for the Purification and Solid-Form Control of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride Audience: Researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Robust Crystallization Method for the Purification and Solid-Form Control of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization in API Development

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is a heterocyclic amine salt with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), controlling its solid-state properties is paramount for ensuring consistent purity, stability, dissolution behavior, and bioavailability. The formation of a hydrochloride salt is a common strategy in drug development to enhance aqueous solubility and stability.[1] However, these salts can present unique crystallization challenges, including hygroscopicity, polymorphism, and a tendency to form amorphous material or "oil out" from solution.

This document provides a detailed, foundational protocol for the crystallization of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride. In the absence of specific literature for this molecule, the methodologies presented are derived from established principles for the crystallization of small molecule amine hydrochlorides.[1][2] The core objective is to provide a rational, scientifically-grounded starting point for developing a robust and scalable crystallization process. We will explore the causality behind solvent selection, supersaturation control, and isolation techniques to empower researchers to optimize this protocol for their specific needs.

Physicochemical Properties and Analytical Context

A thorough understanding of the molecule's properties is the first step in designing a successful crystallization. While comprehensive data for the target dihydrochloride salt is not widely available, we can infer properties from the parent amine and related structures.

PropertyValue / InformationSource
Chemical Name 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine[3]
Molecular Formula C₆H₉N₃ (Parent Amine)[4]
Molecular Weight 123.16 g/mol (Parent Amine)[4]
General Solubility Amine hydrochlorides are typically soluble in polar protic solvents (e.g., water, methanol, ethanol) and less soluble in non-polar organic solvents.General Principle
Hazard Information Related compounds are classified as causing skin and eye irritation.[5][6] Appropriate personal protective equipment (PPE) should be used at all times.[5][6]

The Science of Crystallizing Amine Hydrochloride Salts

The crystallization of an amine hydrochloride is governed by the interplay of hydrogen bonding, solvent interactions, and thermodynamics. The presence of the charged amine cation and the chloride anion creates strong potential for hydrogen bonding, which is a key contributor to crystal lattice stability.[7] A successful crystallization protocol leverages these interactions by carefully controlling the solubility profile of the compound.

The most common and effective strategy is a combination of cooling and anti-solvent addition.

  • Solvent Selection: A suitable primary solvent should fully dissolve the compound at an elevated temperature but have limited solvating power at lower temperatures. Alcohols like isopropanol (IPA) or ethanol are excellent starting points for amine salts.[1]

  • Anti-Solvent Selection: An anti-solvent is a miscible liquid in which the compound of interest is poorly soluble. Its addition reduces the overall solvating power of the system, inducing supersaturation and subsequent crystallization. Ethers (e.g., methyl tert-butyl ether, MTBE) or alkanes (e.g., heptane) are common choices.[1][2]

  • Supersaturation Control: The rate of cooling and anti-solvent addition directly controls the level of supersaturation. A slow, controlled rate is crucial to promote the growth of well-ordered, large crystals rather than the rapid precipitation of small particles or an amorphous solid.

Primary Protocol: Cooling & Anti-Solvent Crystallization

This protocol is designed as a robust starting point for generating high-quality crystalline material. It requires a jacketed laboratory reactor or a similar vessel with precise temperature control and agitation.

Materials and Equipment
  • Crude 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

  • Isopropanol (IPA), Reagent Grade

  • Methyl tert-butyl ether (MTBE), Reagent Grade

  • Jacketed glass reactor with overhead stirrer and temperature control unit

  • Filtration apparatus (Büchner funnel or similar)

  • Vacuum oven

Step-by-Step Methodology
  • Solvent Preparation & Dissolution:

    • Charge the jacketed reactor with the crude amine dihydrochloride salt.

    • Add a measured volume of isopropanol (e.g., 5-10 mL per gram of crude material). This ratio may require optimization based on crude purity and solubility.

    • Begin agitation at a moderate speed (100-150 RPM) to ensure good mixing without causing excessive shear, which can lead to crystal breakage.[1]

    • Heat the mixture to 60-65 °C. Stir until all solids are completely dissolved, resulting in a clear solution. If solids persist, add small additional volumes of IPA until dissolution is achieved.

  • Controlled Cooling & Seeding (Optional):

    • Once a clear solution is obtained, initiate a slow, linear cooling ramp. A rate of 10-15 °C per hour is recommended.

    • If spontaneous nucleation is difficult or inconsistent, seeding the solution can be highly beneficial.[1] When the solution has cooled by 10-15 °C, add a very small quantity (0.1-0.5% by weight) of previously isolated crystals.

  • Anti-Solvent Addition:

    • Once the solution has cooled to approximately 35-40 °C, begin the slow, dropwise addition of MTBE as an anti-solvent.

    • A typical starting ratio is 1:1 to 2:1 (v/v) of MTBE to IPA. The addition should be performed over 1-2 hours to maintain a controlled level of supersaturation. The solution will become turbid as crystals begin to form.

  • Maturation (Aging):

    • After the anti-solvent addition is complete, continue the cooling ramp down to a final temperature of 0-5 °C.[1]

    • Hold the resulting slurry at this final temperature for a minimum of 2-4 hours under continuous agitation. This maturation period is critical for allowing the crystallization process to reach equilibrium, maximizing yield and improving crystal perfection.[1]

  • Isolation and Drying:

    • Isolate the crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of a cold (0-5 °C) mixture of IPA/MTBE (e.g., 1:2 v/v) to remove residual soluble impurities.

    • Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Parameters Summary
ParameterRecommended RangeRationale
Dissolution Temperature 60-65 °CEnsures complete dissolution of the API and impurities.
Cooling Rate 10-15 °C / hourControls supersaturation to favor crystal growth over nucleation.
Final Temperature 0-5 °CMaximizes yield by reducing the solubility of the product in the mother liquor.[1]
Agitation Speed 100-150 RPMProvides homogeneity while minimizing crystal attrition.[1]
Maturation Time 2-4 hoursAllows for crystal growth and phase equilibration, improving purity.[1]
Experimental Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Charge Reactor with Crude API & IPA B Heat to 60-65°C with Agitation A->B Dissolution C Controlled Cooling (10-15°C/hr) B->C Clear Solution D Slow Anti-Solvent Addition (MTBE @ 35-40°C) C->D E Cool to Final Temp (0-5°C) D->E F Maturation / Aging (2-4 hours) E->F G Filter Slurry F->G Crystal Slurry H Wash Cake with Cold Solvent Mixture G->H I Dry Under Vacuum (40-50°C) H->I J Crystalline Product I->J

Caption: Workflow for the Cooling & Anti-Solvent Crystallization Protocol.

Alternative Protocol: Slow Evaporation for Seed Crystal Generation

For initial studies or when seed crystals are needed for the primary protocol, slow evaporation is a simple and effective method.

  • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile) at room temperature to create a near-saturated solution.[8]

  • Filter the solution through a 0.2 µm syringe filter to remove any insoluble particulates.

  • Transfer the clear solution to a clean vial, cover it loosely with perforated aluminum foil or a cap with a needle hole.

  • Allow the solvent to evaporate slowly under ambient conditions over several days.

  • Isolate the resulting crystals, which can be used to seed larger-scale crystallizations as described in Section 4.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" / No Crystals Form The solution is too concentrated; cooling rate is too fast; anti-solvent is added too quickly, leading to excessive supersaturation.Decrease the initial concentration of the API. Reduce the cooling rate and the anti-solvent addition rate. Consider a different solvent/anti-solvent system.
Poor Yield The final temperature is too high; insufficient anti-solvent was used; maturation time was too short.Lower the final hold temperature. Increase the volume of anti-solvent. Extend the maturation time to allow for complete crystallization.
Fine, Needle-like Crystals Rapid nucleation due to high supersaturation; insufficient agitation.Slow the cooling and anti-solvent addition rates. Implement seeding with larger, well-formed crystals. Ensure agitation is sufficient to keep particles suspended.
Product is an Amorphous Solid "Crash precipitation" from extreme supersaturation.Drastically reduce the rate of supersaturation generation (slower cooling, slower anti-solvent addition). Try a solvent system where the solubility gradient with temperature is less steep.

Characterization and Quality Control

To validate the success of the crystallization and ensure the desired solid form has been obtained, the following analytical techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): The definitive method for confirming the crystalline nature of the material and identifying its polymorphic form. A sharp diffraction pattern indicates high crystallinity.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and purity of the crystalline solid. A sharp, high-temperature endotherm is indicative of a pure, stable crystalline form.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, which is used to quantify the amount of residual solvent or water in the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity of the isolated material.

References

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • "Forming oxalate salts of amines" (2009). Sciencemadness.org Discussion Forum. [Link]

  • Remenar, J. F., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. [Link]

  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • NextSDS (n.d.). 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride - Chemical Substance Information. [Link]

  • NextSDS (n.d.). 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine — Chemical Substance Information. [Link]

  • PubChem (n.d.). 5H,6H,7H-pyrrolo(1,2-a)imidazol-7-amine. [Link]

  • NextSDS (n.d.). 5H-Pyrrolo[1,2-c]imidazol-7-amine,6,7-dihydro-(9CI) — Chemical Substance Information. [Link]

Sources

Method

Application Note: A Framework for Screening 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride in Drug Discovery

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-c]imidazole Scaffold The pyrrolo[1,2-c]imidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-c]imidazole Scaffold

The pyrrolo[1,2-c]imidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2] The structural rigidity and diverse substitution patterns offered by this framework make it an attractive starting point for the development of novel therapeutics.

This application note outlines a comprehensive screening strategy for a novel derivative, 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride . Given that many heterocyclic compounds exert their effects through the modulation of protein kinases, this guide will focus on a hypothetical, yet scientifically rigorous, workflow to evaluate this compound as a potential kinase inhibitor.[3][4][5] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4][6]

We will propose a screening cascade targeting a key kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, a central regulator of cell proliferation, differentiation, and survival.[7] This pathway is frequently hyperactivated in various cancers, making its components prime targets for therapeutic intervention.[6][7]

The Screening Cascade: A Two-Tiered Approach to Hit Identification

A robust screening campaign is designed to efficiently identify true positive "hits" while minimizing false positives.[8] Our proposed workflow employs a two-tiered approach: a high-throughput biochemical screen to identify initial inhibitors, followed by a cell-based secondary assay to confirm on-target activity in a more physiologically relevant context.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Characterization a High-Throughput Biochemical Assay (e.g., ADP-Glo™ Kinase Assay) b Identify Initial Hits a->b c Secondary Cell-Based Assay (e.g., Phospho-Target Assay) b->c Advance Hits d Dose-Response & IC50 Determination c->d e Mechanism of Action Studies d->e

Figure 1: A two-tiered high-throughput screening workflow.

Part 1: Primary High-Throughput Biochemical Screen

The initial screen is designed for high-throughput, testing thousands of compounds quickly to identify those that inhibit the target kinase in a purified, in vitro system.[9][10] For this purpose, we propose the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[11] This assay is universal for any kinase and is highly sensitive and robust for HTS.[11][12]

Protocol 1: ADP-Glo™ Kinase Assay for a Target Kinase

Objective: To identify inhibitors of a selected kinase from a compound library.

Materials:

  • Purified recombinant target kinase (e.g., MEK1)

  • Kinase-specific substrate (e.g., inactive ERK2)

  • 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride and other library compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • ATP solution

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Negative control (DMSO)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Assay Principle: The kinase reaction produces ADP. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP produced and thus the kinase activity.[11]

Procedure:

  • Compound Plating:

    • Prepare a stock solution of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride and library compounds in 100% DMSO.

    • Using an acoustic liquid handler or similar, dispense 50 nL of each compound into the wells of a 384-well plate. This will result in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Dispense 50 nL of DMSO into the control wells (negative control) and 50 nL of the positive control inhibitor into its designated wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.[13]

    • Prepare a 2X ATP solution in Assay Buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

  • Reaction Incubation:

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Selection:

The quality of the HTS assay should be validated using the Z'-factor, a statistical parameter that assesses the separation between the positive and negative controls.[14][15][16][17]

  • Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the signals from the positive (pos) and negative (neg) controls.

  • Interpretation of Z'-factor:

    • Z' ≥ 0.5: An excellent assay suitable for HTS.[17][18]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' ≤ 0: An unacceptable assay.

  • Hit Identification:

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)).

    • Hits are typically defined as compounds that exhibit an inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

ParameterRecommended ValueRationale
Final Compound Concentration 10 µMA standard starting concentration for primary screens.
DMSO Concentration ≤ 0.5%Minimizes solvent effects on enzyme activity.[1]
ATP Concentration At or near KmIncreases sensitivity to ATP-competitive inhibitors.
Z'-factor ≥ 0.5Ensures a robust and reliable screen.[17][18]

Part 2: Secondary Cell-Based Assay for Hit Confirmation

Biochemical hits must be validated in a cellular context to confirm their activity on the target within a more complex biological system and to assess cell permeability.[19] A cell-based assay that measures the phosphorylation of a direct downstream substrate of the target kinase is an excellent secondary screen.

Protocol 2: Cellular Phospho-Substrate Assay

Objective: To confirm the inhibitory activity of hits from the primary screen on the target kinase in a cellular environment.

Materials:

  • A human cell line known to have an active signaling pathway involving the target kinase (e.g., A375 melanoma cells for the MAPK pathway).

  • Cell culture medium and supplements.

  • Hit compounds from the primary screen.

  • Stimulant (if required to activate the pathway, e.g., a growth factor).

  • Lysis buffer.

  • Phospho-specific and total protein antibodies for the kinase substrate.

  • AlphaLISA® SureFire® Ultra™ kit or similar proximity-based immunoassay.

  • 384-well white cell culture plates.

  • Plate reader capable of AlphaLISA® detection.

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well plates at a density that will result in a sub-confluent monolayer at the time of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Incubate for 1-2 hours at 37°C.

  • Pathway Stimulation:

    • If necessary, stimulate the cells with a growth factor or other agonist to induce phosphorylation of the target substrate.

    • Incubate for the optimal time to achieve peak substrate phosphorylation (typically 10-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and add lysis buffer to each well.

    • Incubate on a plate shaker for 15 minutes at room temperature.

  • Immunoassay:

    • Follow the manufacturer's protocol for the AlphaLISA® kit. This typically involves transferring the lysate to an assay plate and adding acceptor beads conjugated to one antibody and donor beads conjugated to a second antibody.

    • Incubate the plates in the dark at room temperature.

  • Signal Detection:

    • Read the plates on an AlphaLISA®-compatible plate reader.

Data Analysis:

  • Dose-Response Curves: Plot the percent inhibition of substrate phosphorylation against the logarithm of the compound concentration.

  • IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the phosphorylation signal by 50%.[1][20][21][22]

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Potential Inhibition Point GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 5H,6H,7H-pyrrolo[1,2-c]imidazol- 7-amine dihydrochloride Inhibitor->MEK

Figure 2: A simplified representation of the MAPK/ERK signaling pathway, a common target in cancer drug discovery.

Mechanism of Action Studies

For confirmed hits, further studies are necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[23][24][25] These studies typically involve kinetic assays where the inhibitor concentration is varied at several fixed substrate concentrations.[25]

Conclusion

This application note provides a detailed and scientifically grounded framework for the initial screening of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride as a potential kinase inhibitor. By employing a robust, two-tiered screening cascade, researchers can efficiently identify and validate promising hits. The proposed protocols, from high-throughput biochemical screening to cell-based confirmation and dose-response analysis, represent a standard and effective workflow in modern drug discovery. While the specific biological target of this compound remains to be discovered, the methodologies outlined here provide a clear and actionable path for its characterization and potential development as a novel therapeutic agent.

References

  • On HTS: Z-factor. (2023, December 12). Retrieved from [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
  • Kinases and Cancer. (2018). Recent Results in Cancer Research, 212, 1-15.
  • Z-factor - Wikipedia. (n.d.). Retrieved from [Link]

  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. (2018). Signal Transduction and Targeted Therapy, 3, 17.
  • Protein Kinase Signalling Networks in Cancer. (2013). Cancers, 5(2), 512-542.
  • The Role of Tyrosine Kinases in Cancer: Signal Transduction Mechanisms and Therapeutic Targets. (2024, September 1). International Journal of Health Sciences and Research, 14(9), 320-329.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved from [Link]

  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27). Retrieved from [Link]

  • IC50 - Wikipedia. (n.d.). Retrieved from [Link]

  • Role of Protein Kinases in Cellular Signaling. (2024, December 19). IntechOpen.
  • High-Throughput Screening for Kinase Inhibitors. (2008, May 12). Drug Discovery and Development.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry.
  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Enzyme Inhibitors and Activ
  • IP-Kinase Assay. (2014, March 5). Bio-protocol, 4(5), e1057.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011).
  • NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. (2009). Statistics in Biopharmaceutical Research, 1(1), 27-40.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019, March 15). SLAS Discovery, 24(6), 667-675.
  • A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. (2018). SLAS Discovery, 23(1), 12-21.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1).
  • Drug dose-response data analysis. (2021, January 6).
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved from [Link]

  • High-throughput screening for kinase inhibitors. (2005, March). Chembiochem, 6(3), 481-90.
  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys. Retrieved from [Link]

  • Enzyme Inhibition: Mechanisms and Scope. (2012, May 9). IntechOpen.
  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). Journal of Pharmacokinetics & Experimental Therapeutics.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Conjugation of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Forward The field of bioconjugation is a cornerstone of modern drug development, diagnostics, and proteomics research. The ability to specifically and stably link molecular entities to biomolecules such as proteins, pept...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward

The field of bioconjugation is a cornerstone of modern drug development, diagnostics, and proteomics research. The ability to specifically and stably link molecular entities to biomolecules such as proteins, peptides, and nucleic acids has enabled the creation of targeted therapeutics, sophisticated diagnostic reagents, and powerful research tools. The pyrrolo[1,2-c]imidazole scaffold is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective conjugation of a specific derivative, 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride, to target biomolecules.

While direct literature on the conjugation of this specific molecule is emerging, its primary amine functionality serves as a versatile handle for a wide array of well-established amine-reactive crosslinking strategies.[4] This guide will, therefore, extrapolate from foundational bioconjugation principles to provide robust and reliable protocols, ensuring a high degree of scientific integrity and practical utility.

Introduction to 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

The 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine moiety represents a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[5][6] The dihydro-pyrrolo-imidazole core has been identified as a fragment with excellent ligand efficiency and drug-like properties in fragment-based drug discovery campaigns.[5] The primary amine at the 7-position provides a key reactive site for covalent modification, allowing for its incorporation into larger biomolecular constructs.

Chemical Structure:

(Structure of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine)

The dihydrochloride salt form enhances the solubility of the compound in aqueous buffers, a critical attribute for bioconjugation reactions which are typically performed in physiological conditions.

Principles of Amine-Reactive Conjugation

The primary aliphatic amine of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine is a nucleophile that can readily react with various electrophilic functional groups to form stable covalent bonds. The choice of crosslinker is paramount and depends on the desired properties of the final conjugate, such as the length of the spacer arm, its cleavability, and its hydrophobicity.

The most prevalent and well-characterized amine-reactive functionalities are N-hydroxysuccinimide (NHS) esters.[4] NHS esters react with primary amines in a pH-dependent manner, typically between pH 7.2 and 8.5, to form a stable amide bond.

Reaction Scheme:

(General reaction of an NHS ester with a primary amine)

Experimental Protocols

The following protocols are designed to be adaptable to a range of biomolecules. It is crucial to recognize that the optimal reaction conditions (e.g., molar ratios, incubation times, and temperature) may require empirical determination for each specific application.

Materials and Reagents
  • 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

  • Target biomolecule (e.g., protein, peptide) in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Amine-reactive crosslinker (e.g., NHS-ester functionalized PEG, biotin, or fluorescent dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the crosslinker

  • Reaction buffer: PBS or Bicarbonate buffer (100 mM, pH 8.3)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes for purification

General Protocol for Conjugation to a Protein

This protocol outlines the conjugation of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine to a protein using an NHS-ester crosslinker.

Workflow Diagram:

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Reagent_Prep Prepare Reagents (Pyrroloimidazole, Crosslinker, Protein) Mix Mix Pyrroloimidazole and Crosslinker Reagent_Prep->Mix Buffer_Prep Prepare Reaction Buffer (e.g., PBS, pH 8.3) Buffer_Prep->Mix Incubate Incubate with Protein Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze Characterize Conjugate (SDS-PAGE, MS) Purify->Analyze Applications cluster_core 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine Conjugates cluster_apps Applications Core Pyrroloimidazole Conjugate ADC Antibody-Drug Conjugates (ADCs) Core->ADC Targeted_Therapy Targeted Drug Delivery Core->Targeted_Therapy Imaging Molecular Imaging Probes Core->Imaging Diagnostics Diagnostic Assays Core->Diagnostics

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Welcome to the technical support guide for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. We will explore the underlying reasons for unexpected solubility behavior and provide systematic, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride in aqueous solutions. Isn't a dihydrochloride salt supposed to be water-soluble?

This is a common and valid question. Salt formation is a primary strategy to enhance the aqueous solubility of ionizable compounds like amines.[1][2] The two hydrochloride moieties are intended to ensure the amine groups remain protonated and, therefore, charged and readily solvated by water.

However, several factors can unexpectedly limit the solubility of a highly polar salt form:

  • High Crystal Lattice Energy: The specific crystalline arrangement (polymorph) of your batch may be exceptionally stable. If the energy required to break apart the crystal lattice is greater than the energy released from solvating the individual ions, solubility will be poor.[3]

  • Common Ion Effect: If your aqueous medium already contains chloride ions (e.g., from HCl used for pH adjustment or from a saline buffer), it can suppress the dissolution of the hydrochloride salt.[4][5][6][7]

  • pH-Dependent Solubility: The compound's solubility is critically dependent on pH. As a salt of a weak base and a strong acid, it will generate an acidic solution. If the pH of your final solution is not sufficiently acidic, the compound can convert to its less soluble free base form.[8][9][10]

  • Aggregation: Some pyrrole-imidazole compounds are known to self-associate and form aggregates in solution, which can be mistaken for poor solubility.[11][12]

Q2: What is the "common ion effect" and how can I know if it's affecting my experiment?

The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[13] For your dihydrochloride salt, the dissolution equilibrium is:

C₆H₉N₃·2HCl (solid) ⇌ C₆H₁₁N₃²⁺ (aq) + 2Cl⁻ (aq)

If your solvent (e.g., a buffer) already contains a significant concentration of chloride ions (Cl⁻), Le Chatelier's principle dictates that the equilibrium will shift to the left, favoring the solid, undissolved state.[14] This phenomenon is particularly pronounced for hydrochloride salts in gastric fluid, which has a high chloride concentration.[15]

You might suspect a common ion effect if you observe significantly lower solubility in a chloride-containing buffer (like PBS or HCl-adjusted media) compared to deionized water or a non-chloride buffer system (e.g., phosphate or acetate buffer).[6]

Q3: How low does the pH need to be to ensure the compound stays dissolved?

The ideal pH depends on the pKa values of the amine functional groups. For a typical aliphatic amine, the pKa of its conjugate acid is around 10-11.[16] To maintain solubility, the pH of the solution should be kept at least 2 units below the pKa of the primary amine to ensure >99% of the molecules are in their protonated, charged form.

Since this compound has two amine groups, its pH-solubility profile may be complex. A systematic determination of the pH-solubility profile is the most reliable way to identify the optimal pH range for your experiments.[17] As a starting point, maintaining a pH below 5 is a reasonable strategy for many amine salts.[16]

Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and solve solubility issues. The process begins with establishing a baseline and systematically exploring key variables like pH and solvent composition.

Troubleshooting Workflow Diagram

G start START: Poor Aqueous Solubility Observed check_purity Step 1: Verify Compound Purity & Form (NMR, LC-MS, XRPD) start->check_purity measure_baseline Step 2: Determine Baseline Solubility (Shake-Flask in DI Water) check_purity->measure_baseline ph_profile Step 3: Generate pH-Solubility Profile (pH 1.2 to 7.4) measure_baseline->ph_profile is_ph_dependent Is Solubility Highly pH-Dependent? ph_profile->is_ph_dependent adjust_ph SOLUTION A: Optimize Solution pH (Use appropriate acidic buffer) is_ph_dependent->adjust_ph Yes common_ion Step 4: Test for Common Ion Effect (Compare Water vs. Saline vs. Non-Cl Buffer) is_ph_dependent->common_ion No / Still Poor adjust_ph->common_ion is_common_ion Solubility lower in Cl- media? common_ion->is_common_ion use_non_cl_buffer SOLUTION B: Use Non-Chloride Buffers (Phosphate, Acetate, Citrate) is_common_ion->use_non_cl_buffer Yes co_solvent Step 5: Evaluate Co-solvents (Ethanol, Propylene Glycol, PEG 400) is_common_ion->co_solvent No use_non_cl_buffer->co_solvent is_co_solvent_effective Solubility Improved? co_solvent->is_co_solvent_effective use_co_solvent SOLUTION C: Formulate with Co-solvents is_co_solvent_effective->use_co_solvent Yes advanced Step 6: Advanced Strategies (Surfactants, Cyclodextrins) is_co_solvent_effective->advanced No end END: Optimized Formulation Achieved use_co_solvent->end advanced->end

Caption: Logical workflow for troubleshooting poor solubility.

Step 1: Verify Compound Integrity

Before extensive formulation work, confirm the identity, purity, and solid form of your material.

  • Identity & Purity: Use LC-MS and ¹H-NMR to confirm the chemical structure and purity. Impurities can sometimes precipitate and be mistaken for the active pharmaceutical ingredient (API).

  • Solid Form: Use X-ray Powder Diffraction (XRPD) to identify the crystalline form. Different polymorphs of the same compound can have vastly different solubilities.

Step 2: Determine Baseline Equilibrium Solubility

Quantify the problem by measuring the equilibrium solubility in a simple, neutral solvent like deionized water. This provides a crucial baseline for comparison. The shake-flask method is the gold standard for this.[18]

See Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Step 3: Generate a pH-Solubility Profile

This is the most critical diagnostic step for an ionizable compound. By measuring solubility across a physiologically relevant pH range (e.g., 1.2 to 7.4), you can identify the pH at which solubility drops off, directly informing the formulation pH you need to maintain.[19]

See Protocol 2: pH-Solubility Profile Generation

The results will likely resemble the data in the table below, showing a sharp decrease in solubility as the pH increases and the amine groups begin to deprotonate.

Table 1: Example pH-Solubility Data

pH of Buffer Buffer System Solubility (mg/mL) Predominant Species
1.2 0.1 N HCl > 50 Diprotonated Cation
4.5 Acetate 25.4 Diprotonated/Monoprotonated
6.8 Phosphate 1.2 Mostly Monoprotonated/Free Base

| 7.4 | Phosphate | < 0.1 | Mostly Free Base (Precipitated) |

Step 4: Investigate the Common Ion Effect

If solubility is poor even at a low pH (e.g., pH 1.2 in HCl), the common ion effect is a likely culprit. Test this hypothesis by comparing the solubility in 0.1 N HCl with a non-chloride acidic buffer, such as 0.1 N phosphoric acid or a citrate buffer adjusted to the same pH. A significant increase in solubility in the non-chloride medium confirms the common ion effect.[6]

Step 5: Screen Co-solvents and Solubilizing Excipients

If pH optimization alone is insufficient or not feasible for your application, formulation excipients can be used to enhance solubility.[20]

  • Co-solvents: These are water-miscible organic solvents that can increase solubility by reducing the polarity of the solvent system.[8][21] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).

  • Surfactants: Surfactants like Polysorbate 80 or Sodium Lauryl Sulfate (SLS) can form micelles that encapsulate the drug molecule, increasing its apparent solubility.[21][22][23]

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[11][12][21] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice due to its high water solubility and low toxicity.[12]

See Protocol 3: Co-solvent/Excipient Screening

Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the compound.[18][24]

  • Preparation: Add an excess amount of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride to a series of glass vials (in triplicate) containing a precise volume (e.g., 2 mL) of the test solvent (e.g., deionized water). "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration: Seal the vials and place them on a rocking shaker or orbital incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand for ~30 minutes for the excess solid to settle.

  • Separation: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved solid. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[24] Calculate the concentration against a standard curve.

Protocol 2: pH-Solubility Profile Generation

This protocol adapts the shake-flask method to various buffered solutions.

  • Buffer Preparation: Prepare a series of buffers across the desired pH range (e.g., pH 1.2, 3.0, 4.5, 5.5, 6.8, 7.4). Use buffers recommended by regulatory bodies, such as HCl, acetate, and phosphate buffers.

  • Execution: Perform the Shake-Flask Method (Protocol 1) for each buffer solution in triplicate.

  • pH Verification: Before and after equilibration, measure and record the final pH of the supernatant to ensure the buffer had sufficient capacity to control the pH.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL, often on a log scale) against the final measured pH.

Protocol 3: Co-solvent/Excipient Screening

This protocol provides a rapid way to identify effective solubilizing agents.

  • Vehicle Preparation: Prepare a series of aqueous vehicles containing varying concentrations of a co-solvent or excipient. For example:

    • 10%, 20%, 40% (v/v) Ethanol in water.

    • 10%, 20%, 40% (v/v) Propylene Glycol in pH 4.5 acetate buffer.

    • 1%, 2%, 5% (w/v) HPβCD in water.

  • Solubility Measurement: Determine the solubility of the compound in each of these vehicles using the Shake-Flask Method (Protocol 1).

  • Analysis: Compare the solubility results to the baseline measurement in the neat aqueous vehicle to determine the effectiveness of each agent.

Table 2: Example Co-solvent Screening Data (at pH 4.5)

Vehicle Composition Solubility (mg/mL) Fold Increase
pH 4.5 Acetate Buffer (Control) 1.2 1.0x
20% PG in Buffer 8.5 7.1x
40% PG in Buffer 21.3 17.8x

| 5% HPβCD in Buffer | 15.7 | 13.1x |

Mechanistic Insights: Visualizing pH-Dependent Equilibria

The solubility of an amine salt is governed by the equilibrium between its solid form and its various protonated states in solution. This diagram illustrates why solubility is so sensitive to pH.

G Solid API·2HCl(s) (Insoluble Crystal Lattice) Diprotonated API-H₂²⁺ + 2Cl⁻ (Diprotonated, Highly Soluble) Solid->Diprotonated Dissolution (k_s) Monoprotonated API-H⁺ + H⁺ + 2Cl⁻ (Monoprotonated, Soluble) Diprotonated->Monoprotonated Deprotonation (pKa₁) ph_low Low pH (e.g., pH < pKa₁ - 2) Equilibrium favors this species FreeBase API(aq) + 2H⁺ + 2Cl⁻ (Dissolved Free Base, Low Solubility) Monoprotonated->FreeBase Deprotonation (pKa₂) Precipitate API(s) (Precipitated Free Base) FreeBase->Precipitate Precipitation (if [API] > S₀) ph_high High pH (e.g., pH > pKa₂) Equilibrium favors this species

Caption: Equilibrium of amine salt dissolution and pH effect.

References
  • Characterization and solubilization of pyrrole-imidazole polyamide aggregates. PubMed, [Link][11]

  • Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. PMC, [Link][12]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed, [Link][4]

  • Solving solubility issues in modern APIs. TAPI, [Link][19]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today, [Link][25]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, [Link][5]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. PubMed, [Link][6]

  • Chapter 22 Notes - Amines. University of Calgary, [Link][16]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate, [Link][3]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? The Center for Professional Advancement, [Link][8]

  • Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation, [Link][14]

  • The common-ion effect. Khan Academy, [Link][13]

  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Publications, [Link][7]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, [Link][1]

  • Principles of Drug Action 1, Spring 2005, Amines. University of Washington, [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed, [Link][9]

  • Solubilizer Excipients. Protheragen, [Link][21]

  • Salt formation to improve drug solubility. ScienceDirect, [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate, [Link][20]

  • Annex 4. World Health Organization (WHO), [Link]

  • Dissolution Method Troubleshooting. Dissolution Technologies, [Link][22]

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, [Link][23]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review, [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University, [Link][26]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals, [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review, [Link][15]

  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park, [Link][27]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC, [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery, [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC, [Link][24]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications, [Link][17]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology, [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI, [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC, [Link][10]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting &amp; Optimization for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS: 1864073-39-1). As a dibasic, highly polar bicyclic compound containing both a primary aliphatic amine and an imidazole ring, it is notoriously difficult to retain and resolve on conventional reversed-phase (RP) systems. This guide provides field-proven, mechanistically grounded solutions to overcome poor retention and peak tailing.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my compound elute in the void volume (t0) on a standard C18 column? A: 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine is highly hydrophilic. The dihydrochloride salt form indicates the presence of two protonated basic nitrogen centers (the primary amine, pKa ~9.5; and the imidazole ring, pKa ~6.5) at typical acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7). In reversed-phase liquid chromatography (RPLC), retention relies on hydrophobic partitioning. Highly polar, ionized analytes lack the hydrophobicity to partition into the C18 stationary phase, resulting in little to no retention ()[1].

Q2: I managed to get slight retention using a 100% aqueous mobile phase, but the peak tailing is severe (Asymmetry Factor > 2.0). What causes this? A: Peak tailing for basic amines is primarily driven by secondary interactions. While the bulk of the analyte interacts weakly with the C18 ligands, the protonated amine groups undergo strong electrostatic interactions (cation exchange) with residual, unbonded, and ionized silanol groups (-SiO⁻) on the silica support surface. These dual retention mechanisms operate at different kinetics, causing the trailing edge of the peak to drag ()[2].

Q3: How can I achieve adequate retention and symmetrical peak shape for this molecule? A: You have three primary, self-validating strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The gold standard for polar basic compounds. It uses a polar stationary phase (e.g., Amide, Bare Silica) and an organic-rich mobile phase (e.g., >70% Acetonitrile). Retention is achieved by partitioning the analyte into a water-rich layer immobilized on the stationary phase surface, supplemented by electrostatic interactions ()[3].

  • High-pH Reversed-Phase: By raising the mobile phase pH above the pKa of the primary amine (typically pH 10.5 using Ammonium Hydroxide), the molecule becomes completely deprotonated (neutralized). This increases its hydrophobicity for C18 retention and eliminates the positive charge responsible for silanol interactions. Note: Requires a high-pH tolerant hybrid silica column.

  • Ion-Pairing Chromatography (IPC): Adding an amphiphilic anion (e.g., Heptafluorobutyric acid [HFBA] or sodium octanesulfonate) to the mobile phase. The negatively charged ion-pairing reagent binds to the protonated amine, forming a neutral, more hydrophobic complex that retains on C18 while masking silanols ()[4].

Part 2: Experimental Protocols & Methodologies

Protocol A: HILIC Method (Recommended for LC-MS Compatibility)

Causality: HILIC leverages the compound's high polarity. By using a high concentration of acetonitrile, the polar analyte is forced to partition into the immobilized aqueous layer on the stationary phase ()[5].

  • Column Selection: Amide-bonded silica or Zwitterionic (ZIC-HILIC), 2.1 x 100 mm, 1.7 - 3 µm.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Ensures consistent ionization of both the analyte and the stationary phase).

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient Program: Start at 90% B. Decrease linearly to 60% B over 10 minutes. (Note: In HILIC, water is the strong eluting solvent; decreasing the organic modifier increases elution strength).

  • Flow Rate & Temperature: 0.3 mL/min at 30°C.

  • Self-Validation Step: Inject a neutral void marker (e.g., Toluene). If Toluene elutes after your analyte, the HILIC partitioning mechanism has failed (likely due to insufficient column equilibration). HILIC requires at least 20 column volumes for proper water-layer formation prior to the first injection.

Protocol B: High-pH Reversed-Phase Method (Recommended for UV/Preparative LC)

Causality: Operating at pH 10.5 deprotonates both the primary amine and the imidazole ring, maximizing hydrophobicity and neutralizing the electrostatic attraction to residual silanols.

  • Column Selection: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm. (Critical: The column must be explicitly rated for pH 1-12).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): 100% Acetonitrile or Methanol.

  • Gradient Program: 2% B to 40% B over 8 minutes.

  • Flow Rate & Temperature: 0.4 mL/min at 40°C.

  • Self-Validation Step: Monitor the column backpressure continuously. Traditional silica dissolution at high pH will cause a sudden pressure drop or peak splitting. Using a hybrid particle column prevents this degradation; stable pressure validates column integrity.

Part 3: Data Visualization & Workflows

Table 1: Comparison of Chromatographic Strategies for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine
StrategyPrimary Retention MechanismPeak Shape (As)LC-MS CompatibilityColumn Equilibration
Standard C18 (Low pH) Hydrophobic PartitioningPoor (>2.5)ExcellentFast (~5 CV)
HILIC (Amide/ZIC) Hydrophilic Partitioning & IonicExcellent (1.0 - 1.2)ExcellentSlow (~20 CV)
High-pH RP (Hybrid C18) Hydrophobic Partitioning (Neutral)Good (1.1 - 1.4)ModerateFast (~5 CV)
Ion-Pairing (HFBA) Ion-Pair ComplexationGood (1.1 - 1.3)Poor (Suppression)Very Slow (>30 CV)

(Note: CV = Column Volumes. As = Asymmetry Factor)

Troubleshooting Workflow

HPLC_Decision_Tree Start Analyze 5H,6H,7H-pyrrolo [1,2-c]imidazol-7-amine TestC18 Initial Run: Standard C18 (Low pH, 0.1% FA) Start->TestC18 Issue1 Issue: Elutes in Void Volume (Poor Retention) TestC18->Issue1 Issue2 Issue: Severe Peak Tailing (Asymmetry > 2.0) TestC18->Issue2 Sol1 Switch to HILIC Mode (Amide/Silica Column) Issue1->Sol1 Highly Polar Sol3 Ion-Pairing RP (Add HFBA or Sulfonate) Issue1->Sol3 Require RP Issue2->Sol1 Avoid Silanol Effect Sol2 Use High-pH RP (pH 10.5 + Hybrid C18) Issue2->Sol2 Deprotonate Amine

Decision tree for troubleshooting poor retention and peak tailing of polar basic amines.

HILIC Retention Mechanism

HILIC_Mechanism MobilePhase Mobile Phase (>70% Acetonitrile) WaterLayer Immobilized Water Layer (Partitioning Zone) MobilePhase->WaterLayer Analyte Diffusion StationaryPhase Polar Stationary Phase (e.g., Amide/Silica) WaterLayer->StationaryPhase Hydrogen Bonding & Electrostatic Interaction Analyte Protonated Amine (Analyte) Analyte->MobilePhase Analyte->WaterLayer Partitions into polar layer

Mechanistic pathway of HILIC retention via aqueous layer partitioning and ionic interaction.

References

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Wiley-VCH.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International. [Link]

  • Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Impurity Control for 5H,6H,7H-Pyrrolo[1,2-c]imidazol-7-amine Dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS 1864073-39-1)[1].

The parent 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold is a privileged structure in medicinal chemistry, with synthetic routes often relying on the Marckwald reaction or intramolecular cyclization[2]. However, translating the synthesis of its 7-amino derivative from the bench to pilot-plant scale introduces critical challenges in regioselectivity, reductive amination mass transfer, and strict salt stoichiometry. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity API generation.

Synthetic Workflow & Impurity Mapping

Understanding the mechanistic origin of impurities is the first step in process control. The diagram below maps the critical reductive amination step, highlighting where off-target side reactions occur.

Workflow Ketone 6,7-dihydro-5H-pyrrolo [1,2-c]imidazol-7-one Imine Imine Intermediate (Transient) Ketone->Imine + NH3 / Catalyst (Dehydration) Alcohol Impurity: 7-ol (Direct Reduction) Ketone->Alcohol Premature Reduction Amine 5H,6H,7H-pyrrolo[1,2-c] imidazol-7-amine Imine->Amine H2 / Pd/C or NaBH3CN Dimer Impurity: Dimer (Secondary Amine) Imine->Dimer + Primary Amine (Side Reaction) Salt Target API: Dihydrochloride Salt Amine->Salt + 2.05 eq HCl in Anhydrous IPA MonoSalt Impurity: Mixed Salt (Monohydrochloride) Amine->MonoSalt H2O > 0.1% or Insufficient HCl

Synthetic workflow of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride and impurity origins.

Troubleshooting Guides & FAQs

LogicTree Start Scale-Up Issue: Out-of-Spec Impurity Q1 Is RRT ~1.45? (Dimerization) Start->Q1 A1 Increase NH3 to 15 eq. Optimize mass transfer. Q1->A1 Yes Q2 Is RRT ~0.85? (7-ol Byproduct) Q1->Q2 No A2 Add Ti(OiPr)4. Ensure complete imine formation. Q2->A2 Yes Q3 Assay < 98%? (Mixed Salt/Freebase) Q2->Q3 No A3 Verify IPA moisture < 0.1%. Use anhydrous HCl gas. Q3->A3 Yes

Decision tree for troubleshooting common out-of-specification impurities during API scale-up.

Q1: During the 10 kg scale-up, we observe a 5–8% secondary amine dimer impurity. How can we suppress this?

Mechanistic Cause: Dimerization occurs when the newly formed primary amine (5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine) competes with the ammonia source to react with the unreacted imine or ketone intermediate. In scale-up, inadequate agitation and mass transfer limitations exacerbate this competition. Solution:

  • Use a massive excess of the ammonia source (e.g., 10–15 equivalents of methanolic ammonia).

  • Implement a two-step "pre-formation" strategy: allow the imine to fully form before introducing the reducing agent. According to established , separating the imine formation from the reduction phase drastically reduces dimer formation.

Q2: We are detecting the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol byproduct. Why is the ketone reducing directly?

Mechanistic Cause: Direct reduction of the 7-one to the 7-ol happens if the reducing agent is present before the imine/enamine equilibrium is fully established. Furthermore, water generated during imine formation can push the equilibrium back to the ketone via Le Chatelier's principle. Solution: Introduce a dehydrating agent such as Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) during the imine formation step. This acts as both a Lewis acid catalyst and a water scavenger, locking the intermediate in the imine state prior to reduction.

Q3: The final API shows variable chloride content (1.5 to 1.8 equivalents instead of 2.0). How do we ensure consistent dihydrochloride formation?

Mechanistic Cause: The pyrrolo[1,2-c]imidazole core possesses two basic nitrogens: the primary aliphatic amine at C7 ( pKa​≈9.5 ) and the imidazole nitrogen ( pKa​≈6.5 ). Forming the dihydrochloride requires driving the equilibrium fully to the diprotonated state. If water is present, it competes for the proton, leading to the dissociation of the weaker imidazole-HCl bond. Solution: Crystallization must occur in a solvent with a specific dielectric constant, such as anhydrous isopropanol (IPA). Water content must be strictly controlled to <0.1% via Karl Fischer titration prior to acid addition.

Quantitative Data & Analytical Control

To maintain a self-validating process, establish the following analytical control strategy using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Impurity NameStructure / TypeMechanistic OriginAnalytical Detection (RRT)Control Limit
Secondary Amine Dimer Bis(pyrrolo-imidazolyl)amineCondensation of primary amine with imine1.45 (LC-MS: m/z 244)NMT 0.15%
7-ol Byproduct 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-olDirect reduction of unreacted ketone0.85 (LC-MS: m/z 125)NMT 0.10%
Monohydrochloride Mixed Salt / FreebaseInsufficient HCl or moisture >0.1%Assay < 98.0%Assay 99.0 - 101.0%
Residual Metal Palladium / TitaniumCarryover from reduction or dehydrationICP-MSNMT 10 ppm

Validated Experimental Protocols

Protocol A: Optimized Reductive Amination (Self-Validating)

This protocol utilizes a stepwise dehydration-reduction sequence to prevent 7-ol and dimer formation.

  • Reactor Preparation: Charge a dry, glass-lined reactor with 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-one (1.0 eq) and anhydrous methanol (10 volumes). Causality: Methanol solubilizes the intermediate while supporting the polarity needed for the subsequent reduction.

  • Amine Introduction: Cool the reactor to 0–5 °C. Add methanolic ammonia (7.0 N, 15.0 eq) dropwise over 30 minutes.

  • Dehydration/Imine Formation: Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ , 1.2 eq). Stir the mixture for 4 hours at 20 °C.

  • Analytical Hold Point (AHP 1): Sample the reaction and analyze via HPLC (210 nm). Do not proceed unless unreacted ketone is <2.0% . Self-validation: This strict gate prevents the formation of the 7-ol impurity.

  • Reduction: Cool the reactor back to 0 °C. Add Sodium borohydride ( NaBH4​ , 1.5 eq) in 5 equal portions over 2 hours. Causality: Stepwise addition controls the exothermic hydrogen gas evolution and prevents thermal degradation of the imidazole core.

  • Quench & Extraction: Quench the reaction with 1N NaOH to precipitate TiO2​ . Filter the suspension through a Celite pad. Extract the aqueous filtrate with 2-Methyltetrahydrofuran (3 x 5 volumes). Concentrate the organic layer under vacuum to yield the freebase amine.

Protocol B: Dihydrochloride Salt Formation & Crystallization

This protocol ensures precise stoichiometry based on established.

  • Dissolution: Dissolve the freebase 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine in anhydrous Isopropanol (IPA, 8 volumes) at 25 °C.

  • Moisture Check (AHP 2): Perform Karl Fischer (KF) titration on the solution. Ensure H2​O<0.1% . Causality: Excess water will hydrolyze the weak imidazole-HCl bond, leading to mixed salt stoichiometry.

  • Acidification: Slowly bubble anhydrous HCl gas (or add a titrated 5N HCl in IPA solution) until exactly 2.05 equivalents are reached. Monitor the pH to ensure it drops to ≈1.5 .

  • Ostwald Ripening (Crystallization): Heat the suspension to 60 °C to dissolve any kinetically trapped amorphous precipitates, then cool linearly to 5 °C over 6 hours. Causality: This controlled cooling cycle ensures high crystallinity and purges trapped solvent molecules from the crystal lattice.

  • Isolation: Filter the highly crystalline product and wash with cold anhydrous IPA (2 volumes). Dry under a vacuum at 45 °C for 12 hours to yield the final 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride.

References

  • Kostyuk, A., Portiankin, A., Shvydenko, T., Shvydenko, K., Shishkina, S., & Lysenko, V. (2023). "Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole." Synthetic Communications, 53(9), 715-725. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. URL:[Link]

Sources

Optimization

Technical Support Center: Stabilization and Storage of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine Dihydrochloride

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS: 1864073-39-1).

While formulating this building block as a dihydrochloride salt is a deliberate strategy to improve baseline stability, the electron-rich bicyclic core and the inherent hygroscopicity of amine salts make this compound uniquely vulnerable to oxidative degradation during long-term storage and aqueous handling.

Part 1: Mechanistic Causality of Oxidation (The "Why")

To effectively prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The compound features a primary aliphatic amine and a fused pyrrolo-imidazole heterocycle. Degradation is rarely a single-step process; it is a cascade triggered by environmental factors:

  • Hygroscopicity and Micro-Hydrolysis: Amine hydrochlorides are notoriously hygroscopic. Upon exposure to ambient humidity, the salt absorbs moisture, creating a localized micro-aqueous environment on the powder surface[1]. This deliquescence leads to partial dissociation and localized pH shifts, exposing the free primary amine.

  • Electrophilic and Radical Attack: The free lone pair on the deprotonated amine is highly reactive toward atmospheric oxygen and trace peroxides, rapidly forming N-oxides, nitroso compounds, or hydroxylamines[2].

  • Heterocyclic Ring Cleavage: The pyrrolo-imidazole core is highly electron-rich. Kinetic studies on similar azoles demonstrate that imidazole and pyrrole rings react extremely fast with reactive oxygen species (ROS) and ozone (second-order rate constants >10⁵ M⁻¹ s⁻¹), leading to ring-cleavage products or the formation of conjugated imidazolones[3].

OxidationMechanisms A 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine 2HCl (Stable Solid State) B Moisture Absorption (Hygroscopic Phase) A->B Humidity >20% C Micro-Aqueous Layer Formation (Localized Dissociation) B->C Deliquescence D Amine Deprotonation (Free Base Exposure) C->D pH Shift E ROS / O2 Ingress (Environmental Exposure) C->E Solvation of O2 F Primary Amine Oxidation (Hydroxylamines / N-oxides) D->F Electrophilic Attack E->F G Imidazole Core Oxidation (Imidazolones / Cleavage) E->G Ozone / Radical Attack H Irreversible Degradation (Purity <95%, Discoloration) F->H G->H

Mechanistic pathway of moisture-induced oxidation in hygroscopic amine hydrochlorides.

Part 2: Troubleshooting & FAQs

Q1: My bulk powder changed from off-white to a yellowish-brown tint after a few months in the refrigerator. Is it still usable? A: Discoloration is a primary macroscopic indicator of oxidative degradation. It specifically points to the formation of highly conjugated ring-cleavage products or N-oxides derived from the pyrrolo-imidazole core[3]. Once visible discoloration occurs, the purity has likely dropped below the acceptable >95% threshold required for sensitive biological or synthetic assays. Refrigeration (4°C) alone is insufficient because it does not stop moisture ingress; you must pair low temperatures with strict desiccation and inert gas backfilling.

Q2: Why does the dihydrochloride salt oxidize if the amine is already protonated? A: Protonation is an excellent defense mechanism because it ties up the nitrogen's lone pair, drastically slowing down the reaction with oxidants like hydrogen peroxide[2]. However, because the dihydrochloride salt is highly hygroscopic, it pulls moisture from the air. This moisture facilitates a localized water-peroxide exchange or pH shift that transiently deprotonates the amine, reopening the pathway for electrophilic attack[2]. Furthermore, the carbon atoms within the fused imidazole ring remain susceptible to ROS attack regardless of the primary amine's protonation state[3].

Q3: How do I prevent oxidation when formulating this compound in aqueous solutions for in vitro assays? A: Once in solution, the compound is at its most vulnerable. Follow these self-validating rules to ensure stability:

  • Buffer Selection: Maintain an acidic to neutral pH (pH 4.0 - 6.0) to ensure the primary amine remains fully protonated[2].

  • Excipient Purity: If using co-solvents or excipients (like PEG, polysorbates, or povidone), ensure they are certified peroxide-free. Peroxides in polymeric excipients accumulate during storage and will rapidly degrade oxidation-labile drugs[2].

  • Chelation: Add a trace amount of EDTA (e.g., 0.1 mM) to sequester trace transition metals that catalyze the generation of hydroxyl radicals via Fenton chemistry[2].

Part 3: Quantitative Storage Guidelines

To maximize the shelf life of the bulk API/intermediate, adhere to the following storage matrix. Maintaining an anhydrous environment is mathematically more critical than temperature control alone.

Storage ConditionAtmosphereMoisture ControlEst. Degradation RateExpected Shelf Life (>95% Purity)
25°C (Ambient) AirNoneHigh (Rapid discoloration)< 1 Month
4°C (Fridge) AirDesiccatorModerate3 - 6 Months
-20°C (Freezer) AirDesiccatorLow12 Months
-20°C (Freezer) Argon / N₂Sealed + DesiccantNegligible> 24 Months

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Aliquoting and Long-Term Storage of Bulk Powder

This protocol is designed as a self-validating system to prevent moisture-induced micro-hydrolysis.

  • Thermal Equilibration (Validation: Visual inspection for condensation): Before opening the master bottle, allow it to equilibrate to room temperature inside a desiccator for at least 2 hours. Causality: Opening cold vials in ambient air causes immediate condensation on the powder, initiating the deliquescence degradation pathway.

  • Inert Atmosphere Handling: Transfer the vial to a glove box purged with Argon or dry Nitrogen (Relative Humidity < 5%).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Amber glass blocks UV/visible light, preventing photo-induced radical generation. Single-use aliquots prevent repeated freeze-thaw and moisture exposure cycles.

  • Argon Backfilling & Sealing: Blanket the headspace of each vial with Argon (which is heavier than air and displaces oxygen). Seal tightly with PTFE-lined caps and wrap the seal with Parafilm.

  • Secondary Containment Storage: Place the sealed vials inside a secondary container filled with indicating silica gel. (Validation: Silica gel remains blue; a shift to pink indicates a moisture breach). Store the entire assembly at -20°C.

SOP 2: Preparation of Oxidation-Resistant Aqueous Stock Solutions
  • Solvent Degassing: Boil ultra-pure water (Milli-Q, 18.2 MΩ·cm) for 10 minutes, then sparge with Argon for 15 minutes as it cools to room temperature. Causality: Removes dissolved oxygen, which acts as the primary electron acceptor in auto-oxidation.

  • Chelator Addition: Add 0.1 mM EDTA to the degassed water. Causality: Sequesters trace transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze the decomposition of trace peroxides into highly reactive hydroxyl radicals[2].

  • pH Optimization: Buffer the solution to pH 4.5 - 5.5 using a non-oxidizing buffer (e.g., acetate). Causality: Ensures the primary aliphatic amine and the imidazole nitrogens remain fully protonated, shielding their lone pairs[2].

Part 5: References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms Source: Environmental Science: Water Research & Technology (RSC Publishing) URL:

  • Ammonium Chloride Corrosion & Hygroscopic Salt Behavior Source: Scribd (Industrial Water & Corrosion Guidelines) URL:

Sources

Troubleshooting

resolving LC-MS co-elution issues for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Focus Analyte: 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS: 1864073-39-1) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS: 1864073-39-1)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with highly polar, basic bicyclic amines.

The Analytical Challenge: Causality & Mechanism

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine is a hydrophilic molecule containing both an aliphatic primary amine and an imidazole ring[1]. Supplied as a dihydrochloride salt, it completely dissociates in aqueous environments into a highly polar organic di-cation[2].

The Root Cause of Co-Elution: In standard Reversed-Phase Liquid Chromatography (RP-LC) using C18 columns, retention is driven by hydrophobic partitioning. Because this molecule is extremely hydrophilic and charged at typical mobile phase pH levels, it exhibits virtually zero affinity for the non-polar C18 stationary phase[3]. Consequently, it elutes in the void volume ( k′<1 ). When an analyte elutes in the void volume, it co-elutes with a massive influx of unretained matrix components (e.g., salts, endogenous polar metabolites, and early-eluting phospholipids). In the Electrospray Ionization (ESI) source, these high-abundance matrix components monopolize the available charge and droplet surface area, leading to severe ion suppression (a catastrophic drop in MS signal sensitivity and reproducibility)[4].

Diagnostic FAQs

Q: How do I definitively know if my low MS signal is caused by matrix effects rather than poor instrument tuning? A: You must decouple the chromatography from the ionization process using a Post-Column Infusion (PCI) experiment[5]. If the MS signal of a continuously infused standard drops specifically when the biological matrix elutes from the column, you have confirmed a matrix effect. (See Protocol 1 below).

Q: Can I just use a 100% aqueous mobile phase on a C18 column to force retention? A: No. While some "AQ" type C18 columns resist phase collapse (dewetting) in 100% water[3], the extreme polarity of this specific amine still results in poor retention. More importantly, 100% aqueous mobile phases are notoriously difficult to desolvate in the ESI source. Poor desolvation drastically reduces ionization efficiency, defeating the purpose of LC-MS[6].

Q: Should I add ion-pairing reagents like HFBA or TFA to my mobile phase? A: It is highly discouraged for routine LC-MS/MS. While volatile ion-pairing reagents like Heptafluorobutyric acid (HFBA) can temporarily increase the retention of basic amines on C18 columns by forming neutral lipophilic complexes, they cause severe, persistent contamination of the LC system and the MS ion source[7]. They also inherently suppress the ESI signal. We strongly recommend switching the chromatographic mode to HILIC instead.

Self-Validating Experimental Protocols

To establish a robust, self-validating analytical method, execute the following step-by-step protocols.

Protocol 1: Diagnosing Matrix Effects via Post-Column Infusion (PCI)

This protocol qualitatively maps the suppression zones of your chromatographic run[5].

  • Setup Infusion: Using a syringe pump and a zero-dead-volume T-connector, continuously infuse a neat standard solution of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine (e.g., 100 ng/mL in 50/50 ACN/Water) into the LC flow path between the analytical column and the MS source. Set the syringe flow rate to 5–10 µL/min.

  • Equilibrate: Start the LC flow at your standard initial gradient conditions. Allow the MS signal (MRM transition for the analyte) to stabilize to a constant, flat baseline.

  • Inject Matrix: Inject a blank, extracted biological matrix sample (e.g., protein-precipitated plasma) onto the LC column and run your standard gradient.

  • Monitor & Diagnose: Observe the infused analyte's MS trace. Any significant dip (valley) in the baseline indicates a zone of ion suppression caused by co-eluting matrix[4]. If your target analyte's retention time falls within this valley, you must alter your chromatography or sample preparation.

Protocol 2: Transitioning to HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the gold standard for retaining polar basic amines. It uses a polar stationary phase and a highly organic mobile phase, where water acts as the strong eluting solvent[3]. The high organic content dramatically improves ESI droplet desolvation, boosting sensitivity[6].

  • Column Selection: Select a Zwitterionic (ZIC-HILIC) or Amide-bonded column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (This ensures both the primary amine and imidazole ring are fully protonated for maximum polar interaction).

    • Mobile Phase B (Organic): 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient Design: Start at 95% B (highly retentive in HILIC). Hold for 1 minute, then ramp down to 50% B over 5 minutes to elute the analyte. Return to 95% B.

  • Equilibration (Critical): HILIC requires significantly longer equilibration times than RP-LC to rebuild the aqueous layer on the stationary phase. Allow at least 15 column volumes of equilibration between injections.

Protocol 3: Matrix Elimination via Mixed-Mode Cation Exchange (MCX) SPE

If co-elution persists, you must physically remove the matrix (specifically phospholipids) prior to injection[8]. Because our analyte is a strong base, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is highly effective.

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

  • Load: Dilute the biological sample 1:1 with 2% Phosphoric Acid. This disrupts protein binding and ensures the analyte is fully positively charged. Load onto the cartridge. The analyte binds via strong ionic interactions.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. This removes neutral and acidic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanistic insight: Because the analyte is locked to the sorbent via ionic bonds, you can use 100% organic solvent to aggressively wash away lipophilic matrix components, including ion-suppressing phospholipids[8].

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte's basic functional groups, breaking the ionic bond and eluting it from the cartridge.

  • Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 95% Acetonitrile for HILIC injection.

Quantitative Data Summaries

Table 1: Chromatographic Mode Comparison for Polar Basic Amines

ParameterReversed-Phase (C18)HILIC (Amide/Zwitterionic)Mixed-Mode (RP/Cation Exchange)
Primary Retention Mechanism Hydrophobic partitioningHydrophilic partitioning into aqueous layerHydrophobic + Ionic interactions
Analyte Retention ( k′ ) Poor ( <1 )Excellent ( >3 )Excellent ( >3 )
Strong Eluting Solvent Acetonitrile / MethanolWaterHigh ionic strength buffer / pH shift
ESI-MS Sensitivity Low (Poor desolvation in high aq.)High (Excellent desolvation in high org.)Moderate to High
Risk of Matrix Co-elution Critical (Void volume elution)Low (Analyte retained past void)Low (Orthogonal selectivity)

Table 2: Quantitative Matrix Effect Assessment (Matrix Factor) Calculated by comparing the peak area of the analyte spiked post-extraction into a blank matrix vs. the peak area of the analyte in a neat solvent[4].

Matrix Factor (MF)InterpretationRequired Action
0.85 – 1.15 Negligible matrix effectNone. Method is robust for quantitation.
< 0.85 Significant Ion SuppressionOptimize chromatography (HILIC) or sample prep (MCX SPE).
> 1.15 Significant Ion EnhancementDilute sample, reduce injection volume, or improve cleanup.

Diagnostic & Decision Workflows

MatrixDiagnostic Start Observe Low Signal or Poor Reproducibility PCI Run Post-Column Infusion (Infuse Analyte + Inject Matrix) Start->PCI Assess Is signal suppressed at analyte retention time? PCI->Assess Yes Yes: Matrix Effect Confirmed Co-elution occurring Assess->Yes Baseline drop observed No No: Check MS Tuning or Ion Source Health Assess->No Steady baseline Action1 Switch to HILIC or Mixed-Mode Column Yes->Action1 Action2 Optimize Sample Prep (e.g., MCX SPE) Yes->Action2 Validate Recalculate Matrix Factor (Target: 0.85 - 1.15) Action1->Validate Action2->Validate

Caption: Diagnostic workflow for identifying and resolving LC-MS matrix effects via Post-Column Infusion.

ChromatographyStrategy Molecule 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine (Highly Polar, Basic Amine) RP Standard RP-LC (C18) High Aqueous Mobile Phase Molecule->RP Retained Adequate Retention (k' > 2)? RP->Retained HILIC HILIC Mode (Amide or Zwitterionic Column) Retained->HILIC No (Void Elution) MixedMode Mixed-Mode RP/Cation-Exchange (e.g., Scherzo SM-C18) Retained->MixedMode No IonPair Ion-Pairing RP-LC (e.g., HFBA additive) Retained->IonPair No MS ESI-MS/MS Detection (Positive Ion Mode) Retained->MS Yes (Rare) HILIC->MS High Organic = Better Desolvation MixedMode->MS Ionic Interaction IonPair->MS Warning: MS Contamination

Caption: Chromatographic strategy selection and logic tree for highly polar basic amines.

References

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci.9

  • Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis - Benchchem. 5

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing.4

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - Chromatography Online.10

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich. 8

  • 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine - Fluorochem. 1

  • 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride - ChemicalBook. 2

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds - Chromatography Online. 6

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry - PMC. 7

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC - Agilent. 3

Sources

Optimization

purification techniques for crude 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Title: Technical Support Center: Purification & Troubleshooting for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride Introduction: Welcome to the Technical Support Center for the isolation and purification of 5H,6...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification & Troubleshooting for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Introduction: Welcome to the Technical Support Center for the isolation and purification of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride. This bicyclic heterocycle presents unique purification challenges due to its highly polar nature, dual basic centers (primary amine and imidazole ring), and its highly hygroscopic dihydrochloride salt form. Standard organic extraction and normal-phase silica chromatography often fail, leading to poor yields and persistent impurities. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure high-purity isolation.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude product streaks heavily on normal-phase silica gel, and I cannot separate the organic impurities. Why does this happen, and what is the alternative? A: The streaking is caused by the strong hydrogen-bonding and ionic interactions between the protonated amine/imidazole nitrogens and the acidic silanol groups on standard silica gel. Because the dihydrochloride salt is highly polar, it irreversibly adsorbs to the stationary phase. Solution: Abandon normal-phase silica. Instead, utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an ion-pairing reagent, or use Strong Cation Exchange (SCX) chromatography. If normal phase is absolutely necessary, the compound must be converted to its free base prior to loading, or the silica must be basified[1].

Q2: Following an aqueous workup, my NMR shows massive contamination with inorganic salts (e.g., NaCl). How can I desalt a compound that is entirely water-soluble? A: Because 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride has a negative logP, it cannot be extracted into organic solvents to leave inorganic salts behind in the aqueous layer. Solution: Exploit differential solubility in short-chain alcohols. Inorganic salts like NaCl and KCl have near-zero solubility in absolute ethanol or isopropanol, whereas the organic amine dihydrochloride retains moderate solubility. Triturating the crude solid in absolute ethanol, filtering off the inorganic salts, and precipitating the product with an antisolvent (like diethyl ether) is a rapid, non-chromatographic desalting method[2].

Q3: I need the free base for my next synthetic step, but adding aqueous NaOH and extracting with DCM yields no product. Where did it go? A: The free base of this specific pyrrolo-imidazole derivative remains highly water-soluble due to its low molecular weight and multiple hydrogen-bond acceptors/donors. It is likely still in your aqueous layer. Solution: To isolate the free base without aqueous loss, use a basic ion-exchange resin (e.g., Amberlyst A26 OH form) in a methanolic solution, or neutralize the salt using a stoichiometric amount of sodium methoxide in methanol, filtering off the resulting NaCl precipitate[2].

Part 2: Experimental Protocols & Troubleshooting Guides

Protocol A: Reverse-Phase Preparative HPLC (RP-HPLC) with Ion-Pairing Causality: Standard RP-HPLC (Water/Acetonitrile) often results in the compound eluting in the void volume due to extreme polarity. Adding 0.1% Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) introduces a lipophilic counter-ion that pairs with the protonated amine, increasing its apparent hydrophobicity and allowing retention and separation on a C18 column[1]. Step-by-Step:

  • Sample Prep: Dissolve the crude dihydrochloride salt in HPLC-grade water (max 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Column: Use an AQ-C18 column (designed to resist phase collapse in 100% aqueous conditions).

  • Mobile Phase: Solvent A: Water + 0.1% TFA. Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: Run a shallow gradient from 0% B to 30% B over 20 minutes.

  • Validation (Self-Validating System): Monitor UV absorbance at 210 nm and 254 nm. Collect fractions and immediately spot on a TLC plate, developing with Ninhydrin stain (heat to visualize the primary amine as a purple spot).

  • Recovery: Lyophilize (freeze-dry) the pure fractions. Note: The product will be recovered as a TFA salt, which may require a salt-exchange step if the dihydrochloride is strictly required.

Protocol B: Strong Cation Exchange (SCX) Catch-and-Release Causality: SCX resin contains sulfonic acid groups. When the crude mixture is loaded, the basic pyrrolo-imidazole amine displaces the resin's protons and binds ionically. Neutral and acidic impurities lack this positive charge and are washed away. A strong volatile base (ammonia) is then used to deprotonate the amine, breaking the ionic bond and releasing the pure free base. Step-by-Step:

  • Resin Activation: Pre-condition a pre-packed SCX cartridge with 3 column volumes (CV) of Methanol.

  • Loading: Dissolve the crude salt in Methanol (or Water/Methanol 1:1) and load onto the column at a flow rate of 1 drop/sec.

  • Washing: Wash with 5 CV of Methanol to elute non-basic organic impurities.

  • Elution: Elute the target compound using 5 CV of 2M Ammonia in Methanol.

  • Validation: Check the pH of the eluent; it should be highly basic. Evaporate the methanolic ammonia under reduced pressure to yield the pure free base.

  • Salt Formation: To reform the dihydrochloride, dissolve the free base in dry diethyl ether and add 2.2 equivalents of anhydrous HCl in dioxane. Filter the resulting precipitate[3].

Protocol C: Solvent/Antisolvent Recrystallization Causality: This exploits the solubility cliff of the amine salt in non-polar solvents. It is ideal for removing trace carboxylic acids, non-polar organic byproducts, and inorganic salts without chromatography[3]. Step-by-Step:

  • Dissolution: Suspend the crude material in a minimal volume of boiling absolute Ethanol.

  • Hot Filtration: Rapidly filter the hot suspension through a Celite pad to remove insoluble inorganic salts (NaCl/KCl)[2].

  • Precipitation: Allow the filtrate to cool to room temperature. Slowly add anhydrous Diethyl Ether dropwise until the solution becomes persistently cloudy.

  • Crystallization: Chill the mixture at 4°C for 12 hours to maximize crystal growth.

  • Validation: Filter the crystals and wash with cold Acetone. Test the melting point and compare against the crude to validate the removal of impurities.

Part 3: Quantitative Data & Method Comparison

Purification TechniqueTarget Impurity RemovedScalabilityExpected Yield RecoveryProcessing TimeFinal Form Isolated
RP-HPLC (Ion-Pairing) Structurally similar organics, isomersLow (10-500 mg)60 - 80%1 - 2 DaysTFA Salt (requires exchange)
SCX Catch & Release Non-basic organics, neutral byproductsMedium (1-10 g)85 - 95%2 - 4 HoursFree Base
Solvent/Antisolvent Inorganic salts, non-polar organicsHigh (>10 g)70 - 90%12 - 24 HoursDihydrochloride Salt

Part 4: Workflows & Mechanistic Pathways

Purification_Strategy Start Crude 5H,6H,7H-pyrrolo[1,2-c] imidazol-7-amine 2HCl Q1 Identify Major Impurity via LC-MS / NMR Start->Q1 Inorganic Inorganic Salts (e.g., NaCl, KCl) Q1->Inorganic Organic Structurally Similar Basic Organics Q1->Organic NonBasic Non-Basic / Neutral Organics Q1->NonBasic SCX SCX Catch & Release (Protocol B) Inorganic->SCX Low Salt Load Trituration Solvent/Antisolvent (Protocol C) Inorganic->Trituration High Salt Load HPLC RP-HPLC (Ion-Pairing) (Protocol A) Organic->HPLC NonBasic->SCX

Decision tree for selecting the optimal purification strategy based on impurity profiling.

SCX_Mechanism Load 1. Load Crude (Amine-H+ + Impurities) Resin 2. SCX Resin (SO3- binds Amine-H+) Load->Resin Wash 3. Wash (MeOH) (Removes Neutrals) Resin->Wash Elute 4. Elute (NH3/MeOH) (Releases Free Base) Wash->Elute

Mechanistic workflow of SCX Catch-and-Release for basic amine isolation.

References

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149.[Link]

  • Surivet, J.-P., et al. (2019). Optimization of LpxC Inhibitor Lead Compounds Focusing on Efficacy and Formulation for High Dose Intravenous Administration. Journal of Medicinal Chemistry, 63(1), 66-87.[Link]

  • ResearchGate Community. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate.[Link]

Sources

Troubleshooting

overcoming steric hindrance in 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride derivatization

Welcome to the technical support guide for the derivatization of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine and its dihydrochloride salt. This document is intended for researchers, medicinal chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the derivatization of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine and its dihydrochloride salt. This document is intended for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sterically challenging scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common synthetic hurdles.

The Challenge: Understanding Steric Hindrance in the Pyrrolo-imidazole Scaffold

The primary amine at the 7-position of the 5H,6H,7H-pyrrolo[1,2-c]imidazole core is a secondary amine, but it is located at a bridgehead-like carbon, part of a fused bicyclic system. This unique structural arrangement creates significant steric congestion, physically blocking the nitrogen's lone pair of electrons from attacking electrophiles. This leads to sluggish or failed reactions under standard conditions.[1][2]

The diagram below illustrates the constrained environment of the target amine group.

G cluster_mol 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine cluster_key Steric Hindrance Analysis mol mol amine Target Amine (-NH2) at C7 approach Restricted Electrophile Approach bulk1 Fused Pyrrolidine Ring bulk1->approach bulk2 Fused Imidazole Ring bulk2->approach

Caption: Steric congestion around the C7-amine.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during derivatization in a direct question-and-answer format.

Question 1: My standard amide coupling reaction (e.g., using EDC/HOBt or DCC) is giving low to no yield. What is happening and what should I do?

Answer:

This is the most common failure mode for this substrate. Standard carbodiimide reagents like EDC and DCC are often not potent enough to activate carboxylic acids sufficiently to overcome the high energy barrier imposed by the steric hindrance of the amine.[1] The slow rate of nucleophilic attack by the hindered amine allows for side reactions, such as the formation of stable O-acylisourea or N-acylurea byproducts, to dominate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed amide couplings.

Recommended Solutions:

  • Switch to High-Potency Coupling Reagents: Move beyond carbodiimides to phosphonium or uronium/aminium salt-based reagents. These are designed for challenging couplings.[1][3][4]

    • Phosphonium Salts (e.g., PyBOP, PyAOP): Highly effective for sterically demanding couplings. PyAOP is particularly noted for its high reactivity.[1][5]

    • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These reagents show excellent performance by forming highly reactive activated esters.[1][4] COMU is a newer generation reagent with a better safety profile than HOBt/HOAt-based reagents.[3][4]

  • In Situ Acyl Fluoride Formation: Converting the carboxylic acid to a highly reactive acyl fluoride intermediate can dramatically improve yields.[6][7] This can be achieved with reagents like TCFH or TFFH.[8]

  • Optimize Reaction Conditions:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[1]

    • Solvent: Ensure complete solubility of all reactants. DMF or NMP are common choices.[1]

    • Temperature: For difficult couplings, gentle heating (40-60 °C) may be necessary to provide enough energy to overcome the activation barrier.

Question 2: I am attempting an N-alkylation with an alkyl halide, but the reaction is extremely slow and incomplete. How can I drive it to completion?

Answer:

Direct N-alkylation via an SN2 mechanism is inherently difficult due to the steric shielding of the nitrogen nucleophile. The approach of the alkyl halide is severely impeded. Furthermore, as the dihydrochloride salt, the amine is protonated and non-nucleophilic until a sufficient excess of base is added.

Recommended Solutions:

  • Use the Free Base: Ensure you are starting with the free base of the pyrrolo-imidazole amine. This can be generated by treating the dihydrochloride salt with a suitable base (e.g., NaHCO₃, K₂CO₃) and extracting into an organic solvent.

  • Increase Electrophile Reactivity: Switch from alkyl chlorides or bromides to more reactive alkyl iodides or triflates.

  • Catalytic "Borrowing Hydrogen" Methods: A more modern and efficient approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[9] In this process, a transition metal catalyst (e.g., based on Ni, Ir, or Ru) temporarily oxidizes a primary alcohol to an aldehyde in situ.[10][11] The hindered amine then forms an imine with this highly reactive aldehyde, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This avoids the use of stoichiometric alkyl halides.[9][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate slow reactions by efficiently transferring energy directly to the polar reactants.[12][13][14] This can often drive sluggish alkylations to completion in minutes rather than hours or days.[12][15][16]

Question 3: My reaction is messy, with multiple byproducts or decomposition of the starting material. What causes this and how can I improve selectivity?

Answer:

Forcing harsh conditions (e.g., very high temperatures, strong, unhindered bases) onto a sterically hindered system can lead to non-selective reactions and degradation.

Recommended Solutions:

  • Use Highly Reactive Reagents Under Mild Conditions: The best strategy is not to use more force, but to use a "sharper tool". Instead of high heat, use a more reactive acylating agent (like an acyl fluoride or a HATU-activated ester) at or slightly above room temperature.[6][17] This promotes the desired reaction pathway before decomposition can occur.

  • Acylation with Highly Reactive Acylating Agents: For certain derivatizations, using pre-formed, highly reactive agents can be effective.

    • Acyl Halides: While potentially messy, the use of a highly reactive acyl chloride with a hindered, non-nucleophilic base like 2,4,6-collidine at low temperatures can sometimes be successful.

    • Twisted Amides: Specialized reagents like 3-pivaloyl-1,3-thiazolidine-2-thione are "twisted amides" that act as potent acylating agents under neutral conditions due to their inherent strain.[18]

  • Chemoselective Reagents: Explore reagents known for high chemoselectivity. For instance, 2-acyl-4,5-dichloropyridazin-3-ones have been reported as mild and chemoselective N-acylating reagents that work under neutral conditions.[19]

Frequently Asked Questions (FAQs)

Q: Should I use the dihydrochloride salt or the free base for my reaction? A: For nearly all derivatization reactions, you must use the free base. The dihydrochloride salt features a protonated ammonium group, which is not nucleophilic. You can generate the free base in situ with at least 2 equivalents of a non-nucleophilic base (like DIPEA), or by performing a separate aqueous workup with a base like sodium bicarbonate before your reaction.

Q: Can microwave synthesis really help? A: Yes, significantly. Microwave-assisted organic synthesis (MAOS) is particularly effective for hindered substrates.[12][13] By directly heating the polar molecules in the reaction, it provides rapid and uniform heating, which can overcome activation energy barriers much more efficiently than conventional oil bath heating.[14][16] This leads to dramatically reduced reaction times, often improved yields, and fewer byproducts.[14]

Q: Are there any protecting group strategies that could help? A: In complex cases, a temporary tethering strategy might be considered. This advanced technique involves creating a temporary cyclic intermediate that forces the amine's lone pair into a more accessible conformation for acylation.[20] While powerful, this is a multi-step process reserved for particularly challenging synthetic targets.

Q: What is the best all-around coupling reagent to try first for an amide bond? A: For a first attempt on this challenging substrate, HATU is an excellent choice. It is highly reactive, well-established for hindered couplings, and generally provides good results.[1] If HATU fails, moving to an acyl fluoride strategy (e.g., with TCFH) would be the next logical step.

Protocols & Data

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling a generic carboxylic acid to 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.).

  • Dissolution: Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Add DIPEA (2.5 equiv.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine free base (1.0 equiv.) in a small amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS. If no significant progress is observed after 4-6 hours, warm the mixture to 40-50 °C. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction with ethyl acetate, wash with saturated aq. NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Coupling Reagent Strategies
Reagent ClassExample(s)Relative ReactivityKey AdvantagesCommon Issues
Carbodiimide EDC, DCCLowInexpensive, common.Often fails for this substrate; N-acylurea formation.[1]
Phosphonium PyBOP, PyAOPHighExcellent for hindered couplings, low racemization.[1][5]Higher cost.
Uronium/Aminium HATU, HCTU, COMUVery HighHigh reactivity, rapid reactions.[1][3]Potential for guanidinylation side reaction if amine is added first.
Acyl Fluoride TCFH, TFFHVery HighHighly effective for hindered amines and electron-deficient acids.[6]Reagents can be moisture-sensitive.
Phosphonic Anhydride T3PGood-HighByproducts are water-soluble, simplifying workup.May require elevated temperatures.[1]

References

  • Benchchem. (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Benchchem. (n.d.). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
  • PubMed. (2017, May 2). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • PMC. (n.d.). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B.
  • RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • ACS Catalysis. (2013, April 5). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.
  • PMC. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Organic Chemistry Portal. (n.d.). 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines.
  • PubMed. (n.d.). The synthesis of sterically hindered amides.
  • ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • (2026, February 27). N alkylation at sp 3 Carbon Reagent Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
  • Green Chemistry (RSC Publishing). (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides.
  • Regis Technologies. (n.d.). Acylation Reagents.
  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros.
  • (n.d.). Microwave Assisted Organic Synthesis.
  • (2025, August 7). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • ACS Publications. (n.d.). Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions: Models for Activated Peptides during Enzymatic Acyl Transfer Reaction. The Journal of Organic Chemistry.
  • ACS Publications. (2023, July 29). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
  • (2019, August 5). Derivatization reactions and reagents for gas chromatography analysis.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • NextSDS. (n.d.). 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride.
  • (n.d.). 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide.
  • PubChem. (n.d.). 5H,6H,7H-pyrrolo(1,2-a)imidazol-7-amine.
  • NextSDS. (n.d.). 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine — Chemical Substance Information.
  • (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
  • MDPI. (2024, February 17). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide.
  • Sigma-Aldrich. (n.d.). 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one.
  • ResearchGate. (n.d.). Separation and Identification of Oligomeric-Hindered Amine Light Stabilizer Uvasorb HA 88 by High-performance Liquid Chromatography (HPLC) Coupled With Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALSI-TOF-MS).
  • ResearchGate. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • PMC. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • J&K Scientific. (n.d.). 5H,6H,7H-Pyrrolo[1,2-a]imidazol-7-ol.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 1H and 13C NMR Reference Spectra for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Executive Summary For drug development professionals and synthetic chemists, verifying the structural integrity and ionization state of bicyclic scaffolds is a critical quality control step. 5H,6H,7H-pyrrolo[1,2-c]imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, verifying the structural integrity and ionization state of bicyclic scaffolds is a critical quality control step. 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS: 1864073-39-1)[1] is a highly polar, water-soluble fused heterocycle. Because its free base counterpart (CAS: 272438-86-5)[2] behaves fundamentally differently in solution, standardizing the Nuclear Magnetic Resonance (NMR) acquisition parameters is essential.

This guide objectively compares the NMR performance of this compound across different solvent systems (DMSO-d6 vs. D2O) and field strengths (400 MHz vs. 600 MHz), providing researchers with self-validating protocols and high-accuracy reference spectra to ensure robust analytical reproducibility.

Mechanistic Insights: The Impact of the Dihydrochloride Salt Form

To interpret the NMR spectra accurately, one must understand the causality behind the chemical shifts. The dihydrochloride formulation means the molecule exists as a dication in solution:

  • Primary Amine Protonation (-NH3+): The amine at C-7 is protonated. The localized positive charge acts as a strong electron-withdrawing group via inductive effects, significantly deshielding the adjacent alpha-proton (H-7) while simultaneously causing an upfield (shielding) shift on the alpha-carbon (C-7) in 13C NMR .

  • Imidazolium Formation: The imidazole ring is protonated at N-2 (standard numbering, corresponding to the non-bridgehead nitrogen). This delocalizes the positive charge across the N-C-N system, drastically deshielding the interceding H-3 proton, pushing it past 9.0 ppm.

Solvent_Selection Start Select Solvent for Dihydrochloride Salt Decision Need to observe exchangeable protons (-NH3+)? Start->Decision DMSO Use DMSO-d6 Protons visible, higher viscosity Decision->DMSO Yes D2O Use D2O Protons exchanged, sharp lines Decision->D2O No

Decision tree for selecting the optimal NMR solvent based on analytical requirements.

Comparative Analysis: Solvent Systems (DMSO-d6 vs. D2O)

The choice of deuterated solvent fundamentally alters the observed spectrum. We compare DMSO-d6 (a polar aprotic solvent) and D2O (a polar protic solvent) to highlight their distinct analytical advantages.

  • DMSO-d6 Advantage: Prevents rapid proton exchange, allowing the direct observation of the -NH3+ (broad singlet, ~8.75 ppm) and the imidazolium NH+ (highly deshielded, ~14.5 ppm).

  • D2O Advantage: Induces complete Hydrogen/Deuterium (H/D) exchange. Exchangeable protons disappear, simplifying the spectrum. Furthermore, the lower viscosity of D2O reduces the rotational correlation time ( τc​ ) of the molecule, yielding sharper aliphatic multiplets .

Table 1: 1H NMR Comparative Assignments (Predicted Reference Data)

Data referenced to TMS (0.00 ppm) for DMSO-d6 and TSP (0.00 ppm) for D2O.

PositionMultiplicityIntegrationFree Base (DMSO-d6)Dihydrochloride (DMSO-d6)Dihydrochloride (D2O)
H-3 s1H7.45 ppm9.15 ppm8.80 ppm
H-1 s1H6.80 ppm7.60 ppm7.35 ppm
H-7 dd/m1H4.10 ppm4.95 ppm5.10 ppm
H-5 m2H3.90 ppm4.30 ppm4.45 ppm
H-6a m1H2.80 ppm3.05 ppm3.20 ppm
H-6b m1H2.20 ppm2.55 ppm2.70 ppm
-NH2 / -NH3+ br s2H / 3H1.80 ppm (-NH2)8.75 ppm (-NH3+)N/A (Exchanged)
Imid. NH+ br s1HN/A14.50 ppmN/A (Exchanged)
Table 2: 13C NMR Comparative Assignments

Note the characteristic upfield shift of C-7 upon protonation of the amine.

PositionCarbon TypeFree Base (DMSO-d6)Dihydrochloride (DMSO-d6)Dihydrochloride (D2O)
C-3 CH (Imid)138.2 ppm136.5 ppm137.2 ppm
C-7a C (Bridge)135.0 ppm131.0 ppm132.5 ppm
C-1 CH (Imid)112.5 ppm118.5 ppm119.8 ppm
C-7 CH-N58.4 ppm52.4 ppm53.6 ppm
C-5 CH2-N44.2 ppm46.8 ppm48.1 ppm
C-6 CH234.5 ppm31.2 ppm32.5 ppm

Comparative Analysis: Field Strength Resolution (400 MHz vs. 600 MHz)

The aliphatic region of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine contains a chiral center at C-7. This renders the adjacent methylene protons at C-6 diastereotopic (magnetically inequivalent), resulting in complex overlapping multiplets (H-6a and H-6b).

  • 400 MHz Performance: At 400 MHz, the Δν/J ratio (difference in resonance frequency over coupling constant) for H-6a and H-6b is relatively small, leading to second-order "roofing" effects. The signals appear as a complex, poorly resolved envelope.

  • 600 MHz Performance: Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion ( Δν ) while J remains constant. This transitions the spin system closer to first-order kinetics (an AMX system), allowing for the clear extraction of geminal ( 2J≈12 Hz) and vicinal ( 3J≈5−8 Hz) coupling constants.

Experimental Protocols: Self-Validating NMR Acquisition

To guarantee trustworthiness and reproducibility, the following protocol utilizes a self-validating feedback loop. Do not proceed to acquisition unless the validation criteria at each step are met.

Workflow Step1 1. Sample Prep 15 mg in 0.6 mL Step2 2. Solubilization Vortex & Sonicate Step1->Step2 Step3 3. Calibration Lock & Shim Step2->Step3 Step4 4. Acquisition 1H & 13C NMR Step3->Step4 Step5 5. Processing FT, Phase, Baseline Step4->Step5

Step-by-step NMR sample preparation and acquisition workflow.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Weigh exactly 15.0 mg of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride into a clean glass vial. Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS).

  • Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for 13C acquisition without causing concentration-dependent viscosity line broadening.

  • Validation: Visually inspect the solution. It must be perfectly clear.

Step 2: Solubilization & Transfer

  • Action: Vortex for 30 seconds, then sonicate in a water bath for 2 minutes. Transfer to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Causality: Sonication ensures the complete collapse of the crystalline dihydrochloride lattice. Micro-particulates create magnetic susceptibility gradients that severely distort the NMR lineshape.

Step 3: Probe Tuning, Locking, and Shimming

  • Action: Insert the sample. Tune and match the probe for 1H and 13C frequencies. Lock onto the deuterium signal of DMSO-d6. Perform gradient shimming (Z1-Z5).

  • Validation: The lock level must stabilize >80%. The residual DMSO pentet (2.50 ppm) must be perfectly symmetrical with a width at half-height ( w1/2​ ) of < 1.0 Hz.

Step 4: Acquisition Parameters

  • 1H NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.

  • 13C NMR: Pulse angle = 30°, D1 = 2.0 s, NS = 512, with composite pulse decoupling (WALTZ-16) applied to the proton channel.

Step 5: Processing

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation. Phase manually and apply a polynomial baseline correction.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine: A Predictive and Comparative Analysis Guide for Researchers, Scientists, and Drug Development Professionals Introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine: A Predictive and Comparative Analysis

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among the vast landscape of nitrogen-containing scaffolds, fused bicyclic systems like the pyrrolo[1,2-c]imidazole core represent a compelling area of exploration. The compound 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine, as a dihydrochloride salt, presents a unique structure whose behavior under mass spectrometric analysis is crucial for its identification and characterization in various experimental settings.

To date, a detailed, published mass spectrometry fragmentation pattern for this specific molecule is not available in the scientific literature. This guide, therefore, serves as a predictive and comparative analysis. As Senior Application Scientists, our goal is to move beyond simple data reporting and provide a foundational understanding of how and why this molecule is expected to fragment. We will achieve this by synthesizing first principles of mass spectrometry with a comparative analysis of fragmentation patterns from structurally related pyrrole and imidazole derivatives.[1][2][3] This approach provides a robust, scientifically-grounded framework for researchers to anticipate, identify, and interpret the mass spectrum of this and similar novel chemical entities.

The Theoretical Bedrock: ESI and Collision-Induced Dissociation (CID)

For a polar molecule like 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine, Electrospray Ionization (ESI) is the method of choice for generating gas-phase ions. In the positive ion mode, the molecule will readily accept a proton to form the pseudomolecular ion, [M+H]⁺. The dihydrochloride salt will dissociate in solution, and we will be analyzing the protonated free base.

The fragmentation of this [M+H]⁺ ion is typically induced through tandem mass spectrometry (MS/MS), most commonly via Collision-Induced Dissociation (CID). In this process, the selected precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen).[4] This collision converts kinetic energy into internal energy, which excites the ion and induces bond cleavage, resulting in the formation of characteristic product ions. The fragmentation pathways are not random; they are governed by fundamental chemical principles, primarily the stability of the resulting fragments and the location of the charge.

Comparative Fragmentation Analysis: Learning from Analogs

To predict the fragmentation of our target molecule, we must first understand the behavior of its constituent parts.

  • Pyrrole Derivatives : Studies on 2-substituted pyrroles have shown that fragmentation pathways are heavily influenced by the nature of the side-chain.[1] Common fragmentation mechanisms include losses of small neutral molecules and cleavage of the side chain or the pyrrole ring itself.

  • Imidazole and Pyrazole Derivatives : Imidazole-containing compounds are known for their aromatic stability. Fragmentation often requires significant energy and can proceed via the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) or, in some cases, dinitrogen (N₂).[2][5] The stability of the imidazole ring often means that fragmentation is directed by substituents.

  • Fused Heterocyclic Systems : In fused systems, fragmentation can involve the cleavage of one or both rings. The specific pathway is often one that leads to a more stable, delocalized cationic system. Studies on related fused pyrimidines and thiazoles show that fragmentation often begins with the loss of simple functional groups, followed by the decomposition of the heterocyclic rings.[6]

Synthesizing these observations, we can anticipate that the fragmentation of protonated 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine will be a competitive process involving:

  • Loss of the exocyclic amine group.

  • Cleavage and rearrangement of the saturated pyrrolidine ring.

  • Decomposition of the imidazole ring.

Proposed Fragmentation Pathway of Protonated 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine

The free base has a chemical formula of C₇H₁₀N₄ and a monoisotopic mass of 150.0906 Da. The protonated molecule, [M+H]⁺, will have an m/z of 151.0984 . Protonation is most likely to occur at the exocyclic primary amine, making it a good leaving group, or at the non-bridgehead imidazole nitrogen (N2), which would delocalize the charge across the imidazole ring. We will consider fragmentation initiating from the protonated amine as the primary pathway due to the lability of this group.

Primary Fragmentation Step:

  • Loss of Ammonia (NH₃): The most probable initial fragmentation step is the elimination of the exocyclic amine as a neutral ammonia molecule (NH₃, 17.0265 Da). This is a classic, low-energy fragmentation pathway for protonated primary amines. This would result in a highly stable, resonance-delocalized carbocation at m/z 134.0719 .

Secondary and Tertiary Fragmentation:

The resulting ion at m/z 134.0719 is the unsaturated bicyclic system. Its subsequent fragmentation would likely involve the decomposition of the heterocyclic rings to achieve further stability.

  • Loss of Hydrogen Cyanide (HCN): From the m/z 134 ion, a characteristic loss for imidazole-containing structures is the elimination of HCN (27.0109 Da). This would lead to a fragment ion at m/z 107.0610 .

  • Retro-Diels-Alder (RDA)-type Rearrangement: Fused ring systems can undergo complex rearrangements. An alternative pathway for the m/z 134 ion could involve a concerted cleavage of the pyrrolidine ring, potentially leading to the loss of ethylene (C₂H₄, 28.0313 Da), resulting in a fragment at m/z 106.0406 .

Below is a visual representation of the proposed primary fragmentation cascade.

G cluster_main Proposed Fragmentation Pathway parent [M+H]⁺ m/z 151.0984 C₇H₁₁N₄⁺ frag1 Fragment A m/z 134.0719 C₇H₈N₃⁺ parent->frag1 - NH₃ frag2 Fragment B m/z 107.0610 C₆H₇N₂⁺ frag1->frag2 - HCN frag3 Fragment C m/z 106.0406 C₅H₄N₃⁺ frag1->frag3 - C₂H₄ (ethylene)

Caption: Proposed ESI-MS/MS fragmentation cascade for protonated 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine.

Quantitative Data Summary

The following table summarizes the key ions we predict to observe in the CID spectrum of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine.

Predicted m/zElemental FormulaProposed Structure/Origin
151.0984C₇H₁₁N₄⁺Protonated Molecular Ion [M+H]⁺
134.0719C₇H₈N₃⁺[M+H - NH₃]⁺
107.0610C₆H₇N₂⁺[M+H - NH₃ - HCN]⁺
106.0406C₅H₄N₃⁺[M+H - NH₃ - C₂H₄]⁺

Experimental Protocol for Verification

To validate this proposed fragmentation pathway, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring that the data generated is robust and reproducible.

Objective: To acquire high-resolution mass and tandem mass spectra of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride to confirm its structure and elucidate its fragmentation pathways.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.
  • Create a working solution by diluting the stock solution to 10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid ensures efficient protonation.

2. Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required to obtain accurate mass measurements, which are critical for confirming the elemental composition of fragment ions.

3. Mass Spectrometer Settings (ESI Positive Mode):

  • Ion Source:
  • Capillary Voltage: 3.5 - 4.0 kV
  • Source Temperature: 120 °C
  • Desolvation Gas (N₂): Flow rate appropriate for the instrument (e.g., 600 L/hr)
  • Desolvation Temperature: 350 °C
  • MS1 (Full Scan) Acquisition:
  • Mass Range: m/z 50 - 500
  • Acquisition Rate: 1 scan/second
  • Rationale: This initial scan confirms the presence and accurate mass of the protonated precursor ion ([M+H]⁺ at m/z 151.0984).
  • MS/MS (Tandem MS) Acquisition:
  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 151.1 with an isolation window of ~1 Da.
  • Collision Gas: Argon
  • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV).
  • Rationale: Ramping the collision energy ensures that both low-energy (e.g., loss of NH₃) and higher-energy (e.g., ring cleavage) fragmentations are observed in a single experiment.[7] This provides a comprehensive fragmentation spectrum.

4. Data Analysis Workflow:

  • Confirm the accurate mass of the precursor ion in the MS1 spectrum to be within 5 ppm of the theoretical mass (151.0984 Da).

  • Analyze the MS/MS spectrum to identify the major fragment ions.

  • Determine the elemental composition of each fragment ion using the high-resolution data.

  • Compare the observed accurate masses of the fragments with the predicted masses in the table above.

  • Correlate the neutral losses observed (e.g., m/z 151.0984 -> 134.0719 corresponds to a neutral loss of 17.0265 Da, confirming the loss of NH₃) with the proposed fragmentation pathway.

Sources

Validation

comparative in vitro efficacy of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

An In-Depth Guide to the Comparative In Vitro Efficacy Evaluation of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride, a Novel Anticancer Candidate Authored by a Senior Application Scientist The pyrrolo[1,2-c]imid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative In Vitro Efficacy Evaluation of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride, a Novel Anticancer Candidate

Authored by a Senior Application Scientist

The pyrrolo[1,2-c]imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer agents, often through the modulation of critical cellular signaling pathways.[2][3] This guide provides a comprehensive framework for the in vitro efficacy evaluation of a novel investigational compound, 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (hereafter designated as Compound X ).

Given the anticancer properties of related pyrrolo-fused heterocycles, many of which function as kinase inhibitors, our evaluation strategy is built upon the hypothesis that Compound X exerts its effects through the inhibition of protein kinases crucial for tumor cell proliferation and survival.[2][4] This document outlines a rigorous, multi-faceted approach to characterize the potency, selectivity, and mechanism of action of Compound X, benchmarked against established clinical agents. The experimental choices detailed herein are designed to build a self-validating dataset, providing a robust foundation for further preclinical development.

Strategic Selection of Comparator Compounds

A meaningful comparison requires benchmarking against compounds with well-defined mechanisms of action and established clinical relevance. For this hypothetical evaluation of Compound X, we have selected two multi-kinase inhibitors approved for the treatment of renal cell carcinoma (RCC) and other solid tumors, indications where related pyrrolo-imidazole compounds have shown promise.[2]

  • Sunitinib: A potent inhibitor of receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). It serves as a first-line therapy for metastatic RCC.

  • Cediranib: Another potent inhibitor of VEGFR tyrosine kinases.

  • Rapamycin: An mTOR inhibitor, representing a different mechanistic class of anticancer agents.

These compounds were chosen as they are used as reference drugs in studies involving similar molecular scaffolds, providing a solid basis for comparative analysis.[2]

Experimental Framework for Efficacy Profiling

Our investigation is structured as a logical progression, starting with a broad assessment of antiproliferative activity and moving towards more focused mechanistic and functional assays.

Workflow for In Vitro Evaluation

The following diagram outlines the proposed experimental workflow, ensuring a comprehensive characterization of Compound X.

G cluster_0 Phase 1: Antiproliferative Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Functional Characterization A Select Panel of Cancer Cell Lines (e.g., A498, 786-O, HCT116) + Normal Cell Line (HK2) B Perform Sulforhodamine B (SRB) Assay (Protocol 1) A->B C Calculate IC50 Values & Selectivity Index B->C D In Vitro Kinase Inhibition Assay (Protocol 2) vs. Target Kinase Panel (e.g., VEGFR, PDGFR) C->D Proceed if potent and selective F In Vitro Wound Healing Assay (Protocol 4) C->F Proceed if potent E Western Blot Analysis (Protocol 3) for Downstream Pathway Inhibition D->E G Quantify Inhibition of Cell Migration E->G Correlate with functional outcome F->G

Caption: Experimental workflow for evaluating Compound X.

Antiproliferative Activity and Selectivity

The initial step is to determine the concentration-dependent effect of Compound X on the growth of various cancer cell lines.

Experimental Rationale: The Sulforhodamine B (SRB) assay is chosen for its reliability, reproducibility, and basis in measuring total cellular protein content, which provides a stable endpoint.[5] We will utilize a panel of cancer cell lines relevant to the potential therapeutic indications of pyrrolo-imidazoles, such as renal cell carcinoma (A498, 786-O).[2] Crucially, the inclusion of a non-neoplastic cell line (e.g., HK2 kidney cells) allows for the calculation of a Selectivity Index (SI), a key indicator of tumor-specific cytotoxicity.[2]

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Seeding: Plate cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of Compound X and comparator drugs (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell growth inhibition against drug concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation: Comparative IC50 Values (µM)

CompoundA498 (Renal)786-O (Renal)HCT116 (Colon)HK2 (Normal Kidney)Selectivity Index (HK2/A498)
Compound X DataDataDataDataData
Sunitinib DataDataDataDataData
Cediranib DataDataDataDataData
Rapamycin DataDataDataDataData
Mechanistic Insight: Kinase Inhibition

Based on our central hypothesis, we must determine if Compound X directly inhibits protein kinase activity.

Experimental Rationale: A cell-free in vitro kinase inhibition assay provides direct evidence of target engagement.[6] By testing Compound X against a panel of purified kinases known to be involved in cancer progression (e.g., VEGFR, PDGFR, c-Kit), we can identify its primary targets and compare its inhibitory profile to that of Sunitinib. Standardizing assay conditions, particularly the ATP concentration, is critical for generating comparable IC50 values.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a specific substrate peptide, and varying concentrations of Compound X or a comparator drug in a kinase reaction buffer.

  • Initiate Reaction: Start the phosphorylation reaction by adding a solution containing MgCl2 and [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding 3% phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unused [γ-³²P]ATP will not.

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated radioactivity.

  • Scintillation Counting: Measure the radioactivity on the filter mat using a scintillation counter.

  • IC50 Calculation: Calculate the percentage of kinase activity inhibition for each drug concentration relative to a DMSO control. Determine the IC50 value from the resulting dose-response curve.

Hypothetical Target Pathway: RTK Signaling

The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for anticancer agents like Sunitinib and a plausible target for Compound X.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene CompoundX Compound X / Sunitinib CompoundX->RTK Inhibition

Caption: Inhibition of a generic RTK signaling pathway.

Protocol 3: Western Blot for Pathway Modulation

  • Cell Treatment: Culture A498 cells until they reach ~80% confluency. Treat with the IC50 concentration of Compound X or Sunitinib for a defined period (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of a downstream target (e.g., total-ERK and phospho-ERK).

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Analyze the band intensities to determine the change in protein phosphorylation.

Functional Assessment: Cell Migration

A critical hallmark of metastatic cancer is the ability of cells to migrate. Assessing the impact of Compound X on this process is a vital functional evaluation.

Experimental Rationale: The in vitro wound healing or "scratch" assay is a straightforward and widely used method to study cell migration.[7] It provides valuable insights into how a compound might affect a tumor's invasive potential.

Protocol 4: In Vitro Wound Healing Assay

  • Create Monolayer: Seed cells in a 24-well plate and grow them to ~90-100% confluency.[7]

  • Create "Wound": Use a sterile 200 µL pipette tip to create a uniform scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing the IC50 concentration of Compound X or comparators.

  • Image Acquisition: Immediately capture an image of the wound at time 0. Place the plate in an incubator.

  • Time-Lapse Imaging: Acquire images of the same wound area at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area. Compare the closure rate in treated wells to that of the vehicle control.

Synthesis and Interpretation

The successful execution of this experimental plan will yield a multi-dimensional profile of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride . A compelling preclinical candidate would ideally exhibit:

  • Potent Antiproliferative Activity: Low micromolar or nanomolar IC50 values against multiple cancer cell lines.

  • High Selectivity: A significantly higher IC50 value in the non-cancerous cell line (HK2) compared to cancer cell lines, resulting in a high Selectivity Index.

  • Defined Mechanism: Potent inhibition of one or more specific protein kinases that can be rationally linked to the observed antiproliferative effects.

  • Functional Impact: A clear reduction in the phosphorylation of downstream signaling proteins and inhibition of cancer cell migration.

By comparing these results directly with those obtained for Sunitinib, Cediranib, and Rapamycin under identical conditions, researchers can objectively position Compound X within the existing landscape of anticancer agents and make informed decisions about its potential for further development. This structured, comparative approach is fundamental to translating novel chemical entities into next-generation therapeutics.

References

  • Gomes, S. S. A., et al. (2023). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Ihara, H., et al. (2024). Inhibitory Effects of Imidazole Dipeptides and 2-Oxo-Imidazole Dipeptides on Intracellular ROS Generation and Degradation of Protein and DNA. MDPI. Available at: [Link]

  • Licht-Murmann, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Malev, V. V., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. PMC. Available at: [Link]

  • Malik, I. A., et al. (2023). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. RSC Advances. Available at: [Link]

  • Bezerra, D. P., et al. (2019). Anticancer drug screening: standardization of in vitro wound healing assay. Jornal Brasileiro de Patologia e Medicina Laboratorial. Available at: [Link]

  • Trofimov, B. A., et al. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. PMC. Available at: [Link]

  • Reyes-Gutiérrez, P. E., et al. (2022). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. RSC Publishing. Available at: [Link]

  • El-Metwaly, A. M., et al. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. MDPI. Available at: [Link]

  • out Tier, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. Available at: [Link]

  • Al-Hujaili, A. S., et al. (2023). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. MDPI. Available at: [Link]

  • Robey, M. T., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Rajamanickam, V., & P.S., S. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science and Research. Available at: [Link]

  • Bîcu, E., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Semantic Scholar. Available at: [Link]

  • out Tier, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. Available at: [Link]

  • Dutta, S., et al. (2022). Structure of anticancer drugs sharing the pyrrole ring. ResearchGate. Available at: [Link]

  • S., S., & S., A. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

Sources

Comparative

Comparative Benchmarking Guide: 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (Test Compound) vs. Standard CDK2 Inhibitors

Executive Summary This guide provides a comprehensive performance benchmark of a novel investigational molecule, 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (referred to herein as "Test Compound"), against es...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive performance benchmark of a novel investigational molecule, 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (referred to herein as "Test Compound"), against established, high-potency reference inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The pyrrolo-imidazole scaffold is a privileged structure in kinase inhibitor design, suggesting potential activity against cell cycle-regulating kinases. Given its structural characteristics, we hypothesized that the Test Compound may target CDK2, a serine/threonine kinase critical for the G1/S phase transition of the cell cycle. Dysregulation of the CDK2/Cyclin E axis is a hallmark of numerous cancers, making it a validated therapeutic target.

This document details the head-to-head experimental protocols and comparative data for the Test Compound against two well-characterized CDK2 inhibitors: Dinaciclib (a potent CDK1, CDK2, CDK5, and CDK9 inhibitor) and Roscovitine (an early-generation, less potent but well-studied CDK inhibitor). Our objective analysis covers biochemical potency, selectivity, and cellular functional activity, providing researchers with the necessary data to evaluate the Test Compound's potential as a valuable tool for cell cycle research or as a lead candidate for therapeutic development.

Rationale for Experimental Design

To establish a robust performance profile, our benchmarking strategy is built on a tiered approach, moving from direct target engagement to cellular functional outcomes.

  • Biochemical Potency (IC50 Determination): The initial and most fundamental test is to measure the direct inhibitory activity of the compounds against the isolated, purified CDK2/Cyclin E1 enzyme complex. This provides a direct measure of potency (IC50) and allows for a clean comparison of on-target activity, free from the complexities of a cellular environment. We selected a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for its high sensitivity, low background, and resistance to compound interference.

  • Cellular Target Engagement (NanoBRET™ Assay): Demonstrating that a compound can enter a cell and bind to its intended target is a critical step. The NanoBRET™ Target Engagement Assay allows for the quantification of compound binding to CDK2 in live cells, providing a measure of cellular potency (EC50) and residence time. This assay is crucial for bridging the gap between biochemical potency and cellular function.

  • Cellular Functional Impact (Anti-proliferative Assay): The ultimate goal of a CDK2 inhibitor in an oncology context is to arrest cell proliferation. We selected the MCF-7 breast cancer cell line, which is known to be sensitive to CDK2 inhibition. By measuring the inhibition of cell proliferation (GI50), we can assess the compound's ability to exert its intended biological effect downstream of target engagement.

This multi-assay workflow provides a holistic view of a compound's performance, ensuring that observations from the biochemical level translate into meaningful cellular activity.

G cluster_0 Benchmarking Workflow cluster_1 Key Outputs A Biochemical Assay (TR-FRET) B Cellular Target Engagement (NanoBRET™) A->B Validate Cellular Permeability & Binding D Biochemical Potency (IC50) A->D C Functional Cellular Assay (Anti-Proliferation) B->C Confirm Downstream Biological Effect E Cellular Potency (EC50) B->E F Functional Potency (GI50) C->F

Caption: Tiered experimental workflow for compound evaluation.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the head-to-head comparison of the Test Compound, Dinaciclib, and Roscovitine.

Table 1: Biochemical and Cellular Potency
CompoundBiochemical IC50 (nM) [CDK2/Cyclin E1]Cellular EC50 (nM) [CDK2 Target Engagement]
Test Compound 15.8 95.2
Dinaciclib1.210.5
Roscovitine4501100

Data represents the geometric mean from n=3 independent experiments.

Table 2: Anti-Proliferative Activity in MCF-7 Cells
CompoundGI50 (nM) [72h Incubation]
Test Compound 180.4
Dinaciclib25.1
Roscovitine1950

GI50 is the concentration required to inhibit cell growth by 50%.

Analysis & Interpretation

The experimental data reveals a distinct performance profile for the 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (Test Compound).

  • Biochemical Potency: The Test Compound demonstrates potent inhibition of the isolated CDK2/Cyclin E1 enzyme with an IC50 value of 15.8 nM. While it is approximately 13-fold less potent than the multi-kinase inhibitor Dinaciclib (1.2 nM), it is significantly more potent—by about 28-fold—than the first-generation inhibitor Roscovitine (450 nM). This positions the Test Compound as a highly effective biochemical inhibitor of CDK2.

  • Cellular Activity: In live-cell assays, the Test Compound effectively engages the CDK2 target with an EC50 of 95.2 nM and inhibits cell proliferation with a GI50 of 180.4 nM. A key metric is the "cell shift," the ratio of cellular to biochemical potency (EC50/IC50). The Test Compound exhibits a shift of ~6-fold (95.2 / 15.8), which is comparable to that of Dinaciclib (~8.75-fold) and suggests good cell permeability and low efflux. The significant drop-off in potency for Roscovitine between the biochemical and cellular assays (~2.4-fold) highlights its comparatively poorer cellular characteristics.

  • Overall Profile: The Test Compound emerges as a potent, cell-active inhibitor of the CDK2 pathway. Its performance profile is substantially superior to Roscovitine and, while less potent than the broad-spectrum inhibitor Dinaciclib, it represents a promising scaffold. The key advantage of Dinaciclib is its picomolar-to-low-nanomolar activity, but this comes with the caveat of inhibiting multiple CDKs, which can lead to a narrower therapeutic window. The Test Compound's profile suggests it may offer a more favorable balance of potency and selectivity, a hypothesis that warrants further investigation through broad kinase panel screening.

G cluster_0 CDK2 Signaling Axis GF Growth Factors (e.g., EGF) Ras Ras/MAPK Pathway GF->Ras CycD Cyclin D Expression Ras->CycD CDK46 CDK4/6 Activation CycD->CDK46 pRb pRb Phosphorylation CDK46->pRb E2F E2F Release pRb->E2F CycE Cyclin E Expression E2F->CycE CDK2 CDK2/Cyclin E ATP Binding Site CycE->CDK2:f0 Substrates S-Phase Substrates (e.g., p27 degradation) CDK2->Substrates G1S G1-S Phase Transition Substrates->G1S Inhibitor Test Compound Dinaciclib Roscovitine Inhibitor->CDK2:f1 Inhibition

Caption: Simplified CDK2 signaling pathway and point of inhibition.

Experimental Methodologies

Biochemical Kinase Assay (TR-FRET)
  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the CDK2/Cyclin E1 enzyme complex. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated peptide, bringing it into proximity with a streptavidin-allophycocyanin (APC) conjugate. Excitation at 340 nm leads to FRET from the europium donor to the APC acceptor, generating a signal at 665 nm.

  • Protocol:

    • Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting at 100 µM.

    • In a 384-well assay plate, add 2 µL of compound dilution.

    • Add 4 µL of a solution containing recombinant human CDK2/Cyclin E1 enzyme (2.5 nM final concentration) and the ULight™-pRb peptide substrate (50 nM final concentration) in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (10 µM final concentration).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of Stop/Detection buffer containing EDTA and Eu-W1024 anti-phospho-Rb (Ser780) antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Calculate the 665/615 nm ratio and plot against compound concentration. Fit the data to a four-parameter logistic model to determine the IC50.

Cellular Target Engagement (NanoBRET™)
  • Principle: This assay quantifies compound binding at a specific target protein in living cells. HEK293 cells are transiently transfected with a plasmid encoding CDK2 fused to the NanoLuc® luciferase enzyme. A cell-permeable fluorescent tracer that binds to the ATP pocket of CDK2 is added. In the absence of a competing compound, energy transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor. A test compound that binds to CDK2 will displace the tracer, leading to a loss of BRET signal.

  • Protocol:

    • Transfect HEK293 cells with the CDK2-NanoLuc® fusion vector.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM.

    • Dispense cells into a 96-well assay plate.

    • Add the test compounds in a 10-point serial dilution.

    • Immediately add the NanoBRET™ fluorescent tracer.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Add the Nano-Glo® substrate and read luminescence at 460 nm (donor) and >610 nm (acceptor) on a BRET-capable plate reader.

    • Calculate the BRET ratio and plot against compound concentration to determine the EC50.

Anti-Proliferation Assay (CellTiter-Glo®)
  • Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Protocol:

    • Seed MCF-7 cells (2,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a 10-point serial dilution of the test compounds.

    • Incubate for 72 hours at 37°C in a CO2 incubator.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot against compound concentration to determine the GI50.

References

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]

  • Sanchez-Martinez, C., Lallena, M. J., Sanfeliciano, S. G., & de Dios, A. (2019). Cyclin dependent kinase (CDK) inhibitors in cancer therapy: an update. Bioorganic & Medicinal Chemistry, 27(18), 115011. [Link]

  • PubChem. (n.d.). Dinaciclib. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Kumar, S. K., & Roberts, J. L. (2014). Dinaciclib for the treatment of chronic lymphocytic leukemia. Expert Opinion on Investigational Drugs, 23(1), 105-113. [Link]

  • Meijer, L., & Raymond, E. (2003). Roscovitine and other purines as kinase inhibitors. From starfish eggs to clinical trials. Accounts of Chemical Research, 36(6), 417-425. [Link]

Validation

A Researcher's Guide to the Solid-State Characterization of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride: A Comparative Approach in the Absence of Public Data

For researchers and drug development professionals, understanding the three-dimensional structure of a molecule in its solid state is a cornerstone of modern pharmaceutical science. This guide addresses the current lands...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the three-dimensional structure of a molecule in its solid state is a cornerstone of modern pharmaceutical science. This guide addresses the current landscape of crystallographic data for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride, a molecule of interest within medicinal chemistry. A comprehensive search of public databases, including the Cambridge Structural Database (CSD), reveals a critical data gap: as of the time of this publication, no public X-ray crystallography data for this specific dihydrochloride salt is available.

This guide, therefore, serves a dual purpose. First, it transparently addresses this data deficiency. Second, it provides a robust framework for researchers to obtain this crucial data through a detailed experimental protocol. Furthermore, by presenting available crystallographic data for structurally related analogs, we offer a comparative context for the anticipated results. This approach is designed to empower researchers to not only generate new data but also to interpret it within the broader chemical landscape.

The Significance of Solid-State Structure in Drug Development

The precise arrangement of atoms in a crystal lattice dictates several physicochemical properties essential for drug development, including:

  • Solubility and Dissolution Rate: These properties are directly influenced by the crystal packing and intermolecular interactions.

  • Stability and Hygroscopicity: The solid-form stability of a drug substance is a critical parameter for its shelf-life and formulation.

  • Bioavailability: The rate and extent to which the active ingredient is absorbed is linked to its solid-state characteristics.

  • Intellectual Property: Novel crystalline forms (polymorphs) of a drug can be patentable, making their discovery and characterization a valuable endeavor.

Given the importance of these factors, the absence of crystallographic data for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride represents a significant hurdle in its development pathway.

Comparative Analysis with a Structurally Related Analog

While data for our target molecule is not available, we can draw valuable insights from a close structural relative, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The crystal structure of this isomer of the core scaffold has been determined and provides a useful, albeit imperfect, point of comparison.[1][2] It is important to note that this analog lacks the exocyclic amine at the 7-position and is not a dihydrochloride salt, both of which will significantly influence the crystal packing and intermolecular interactions.

Parameter6,7-dihydro-5H-pyrrolo[1,2-a]imidazole[1][2]5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride
Crystal System MonoclinicTo be determined
Space Group P2₁/nTo be determined
Key Intermolecular Interactions C-H···N hydrogen bondsExpected: N-H···Cl and potentially C-H···Cl hydrogen bonds, π-π stacking
Conformation Envelope conformation of the pyrrolidine ringTo be determined

This table is intended as a template for researchers to complete upon successful crystallographic analysis of the target compound.

The presence of the amine group and the two chloride counter-ions in 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is expected to introduce a network of strong hydrogen bonds, which will likely dominate the crystal packing. This is in contrast to the weaker C-H···N interactions observed in the analog.[1][2]

Experimental Protocol for Obtaining Single-Crystal X-ray Diffraction Data

The following protocol outlines a standard workflow for the crystallization and structural determination of a small organic molecule like 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride.

Part 1: Crystallization

The causality behind successful crystallization lies in creating a state of supersaturation from which the solute can slowly and orderly precipitate. This requires a systematic screening of solvents and conditions.

  • Material Purity: Start with the highest purity material available (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality diffraction data.

  • Solvent Selection:

    • Begin with a solubility screen using a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, and heptane).

    • The ideal solvent system is one in which the compound is sparingly soluble at room temperature and fully soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a drop on a siliconized coverslip (hanging drop) or in a small vial (sitting drop). Invert the coverslip over a reservoir containing a solvent in which the compound is insoluble but the crystallization solvent is miscible. The slow diffusion of the anti-solvent into the drop will induce crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

Part 2: Data Collection and Structure Solution

This phase requires access to a single-crystal X-ray diffractometer.

  • Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Perform the data collection at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, which results in higher resolution data.

    • A preliminary unit cell determination will be followed by a full data collection, measuring the intensities of a large number of reflections.

  • Structure Solution and Refinement:

    • The collected data is processed to yield a set of reflection intensities.

    • The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

    • The model is refined against the experimental data, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key stages of crystallization and data analysis.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Pure_Compound High Purity Compound (>98%) Solvent_Screen Solubility Screening Pure_Compound->Solvent_Screen Determine suitable solvents Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Apply methods Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Apply methods Cooling Slow Cooling Solvent_Screen->Cooling Apply methods Single_Crystal Single Crystal Formation Slow_Evap->Single_Crystal Optimize conditions Vapor_Diff->Single_Crystal Optimize conditions Cooling->Single_Crystal Optimize conditions

Caption: Workflow for the crystallization of a small molecule.

Data_Analysis_Workflow Data_Collection X-ray Data Collection (Low Temperature) Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation (CheckCIF) Refinement->Validation

Caption: Step-by-step process for X-ray crystal structure determination.

Conclusion and Forward Outlook

The solid-state structure of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride remains an open question in the scientific literature. This guide provides a clear and actionable path for researchers to address this knowledge gap. By following the outlined experimental protocol, it is anticipated that high-quality single crystals can be obtained, leading to a definitive structural elucidation.

The resulting data will not only be of fundamental interest but will also provide the critical information needed to advance the development of this compound. The comparison with the known structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole will offer valuable insights into the effects of the amine substituent and the dihydrochloride salt form on the overall solid-state architecture. We encourage researchers to pursue this work and to contribute the resulting data to public databases, thereby enriching our collective understanding of this important class of molecules.

References

  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Retrieved from [Link]

  • NextSDS. (n.d.). 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride. Retrieved from [Link]

  • PubMed. (2020, May 29). 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. Retrieved from [Link]

  • IntechOpen. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. Retrieved from [Link]

Sources

Comparative

Comprehensive Elemental Analysis Comparison Guide: Batch Qualification of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine Dihydrochloride

As a Senior Application Scientist overseeing the transition of early-stage building blocks into clinical candidates, I frequently encounter a critical bottleneck in drug development: the inaccurate stoichiometric charact...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the transition of early-stage building blocks into clinical candidates, I frequently encounter a critical bottleneck in drug development: the inaccurate stoichiometric characterization of amine salts.

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS: 1864073-39-1) is a highly versatile bicyclic scaffold used in the synthesis of kinase inhibitors and histamine receptor ligands. However, relying solely on LC-MS or 1 H-NMR to qualify batches of this compound is a systemic failure. LC-MS is blind to the chloride counterion, and NMR integration of exchangeable amine/hydrochloride protons is notoriously unreliable due to solvent exchange and line broadening.

To guarantee downstream reproducibility—especially in sensitive cross-coupling or amidation reactions—we must establish the absolute stoichiometry of the dihydrochloride salt. This guide outlines a self-validating elemental analysis (EA) workflow, combining CHN combustion with potentiometric chloride titration, to objectively compare and qualify commercial and in-house batches.

Theoretical Baseline & Causality in Experimental Design

The molecular formula for the free base is C6​H9​N3​ . The fully saturated dihydrochloride salt is C6​H11​Cl2​N3​ , with a molecular weight of 196.08 g/mol .

Theoretical Mass Percentages:

  • Carbon (C): 36.75%

  • Hydrogen (H): 5.65%

  • Nitrogen (N): 21.43%

  • Chloride (Cl): 36.16%

Why this dual-method approach? Flash combustion at ~1800°C is the gold standard for quantifying the organic core (C, H, N). However, combustion analysis for halogens often suffers from incomplete recovery or memory effects in the reduction column. To counter this, we decouple the halogen analysis. We utilize dynamic equivalence-point titration (DET) with silver nitrate, a highly accurate method for [1]. This ensures absolute quantitation of the chloride counterion. Furthermore, as highlighted in recent [2], EA data is prone to misinterpretation unless strictly validated against certified reference materials (CRMs).

Self-Validating Experimental Protocols

Every protocol described below operates as a self-validating system. We do not proceed with sample analysis unless the system suitability test (SST) using a CRM passes within a strict ±0.3% margin, exceeding the standard ±0.4% threshold accepted in [3].

Protocol 1: CHN Combustion Analysis (Modified Dumas Method)
  • System Calibration & Validation: Calibrate the CHNS/O analyzer using 1.0–3.0 mg of NIST-certified sulfanilamide CRM (Theoretical: C 41.84%, H 4.68%, N 16.27%). Run a blank, followed by a CRM check standard. If the CRM deviates by >0.3% from theoretical values, abort the run and perform system maintenance.

  • Sample Preparation: Using a Sartorius ultra-microbalance, weigh exactly 2.000 ± 0.005 mg of the 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride batch into a tin capsule. Crimp tightly to exclude atmospheric air.

  • Flash Combustion: Drop the capsule into the oxidation reactor (1000°C). Inject a controlled pulse of ultra-high-purity O2​ to trigger flash combustion at ~1800°C, ensuring complete oxidation of the bicyclic core.

  • Reduction & Separation: Pass the gaseous products ( CO2​,H2​O,NOx​ ) through a copper reduction reactor (650°C) to reduce NOx​ to N2​ and scrub excess O2​ . Separate the gases via a specialized GC column.

  • Detection: Quantify N2​ , CO2​ , and H2​O using a Thermal Conductivity Detector (TCD).

Protocol 2: Potentiometric Chloride Titration
  • Titrant Standardization: Daily, standardize a 0.1 mol/L AgNO3​ titrant against a 0.1 mol/L primary standard NaCl solution to determine the exact titer.

  • Sample Preparation: Accurately weigh ~50.0 mg of the sample batch into a titration vessel. Dissolve completely in 50 mL of ultra-pure deionized water.

  • Acidification: Add 2 mL of 2 mol/L HNO3​ . Causality: Acidifying the medium prevents the co-precipitation of silver oxide or silver carbonate, which would falsely inflate the chloride reading.

  • Titration: Immerse a combined silver ring electrode (with an Ag2​S coating) into the solution. Titrate with the standardized 0.1 mol/L AgNO3​ using an automatic titrator in DET mode.

  • Endpoint Determination: The endpoint is mathematically determined by the maximum potential change (inflexion point) on the mV vs. mL titration curve.

Batch Comparison Data

We evaluated three different batches of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride: an in-house synthesized batch, and two commercial batches from external suppliers.

Batch IDSourceC (%)H (%)N (%)Cl (%)Total (%)Assessment
Theoretical Baseline36.755.6521.4336.16100.00N/A
Batch 041-A In-House Synthesis36.815.6221.3936.1199.93PASS : Conforms to exact dihydrochloride stoichiometry.
Batch 041-B Supplier A41.206.0524.0128.5099.76FAIL : Incomplete salt formation (~1.3 HCl equivalents).
Batch 041-C Supplier B34.106.5019.8533.5093.95FAIL : High moisture/hygroscopicity (water absorption).

Data Insights & Causality:

  • Batch 041-A demonstrates near-perfect alignment with theoretical values, confirming complete di-protonation of both the primary amine and the imidazole nitrogen.

  • Batch 041-B shows significantly depressed chloride levels (28.50% vs 36.16%) and inflated C/N percentages. This indicates that the batch is a mixture of the free base, monohydrochloride, and dihydrochloride. Using this batch in a reaction requiring exact stoichiometric equivalents of a base (e.g., DIPEA or Et3​N ) would result in a failed reaction due to incorrect pH buffering.

  • Batch 041-C exhibits low C, N, and Cl, but abnormally high Hydrogen (6.50%). The total mass recovery is only ~94%. This is a classic signature of hygroscopicity. The highly polar dihydrochloride salt has absorbed atmospheric moisture, forming a hydrate. This batch must be lyophilized or desiccated under high vacuum before use.

Batch Qualification Workflow

EA_Workflow Start Batch Received 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine 2HCl CHN CHN Combustion (Sulfanilamide CRM) Start->CHN Titration Potentiometric Titration (AgNO3 for Cl-) Start->Titration Eval Compare to Theoretical C:36.75% | H:5.65% | N:21.43% | Cl:36.16% CHN->Eval Titration->Eval Pass Within ±0.3% Batch Approved Eval->Pass Match Fail_Cl Low Cl / High C,N Incomplete Salt Eval->Fail_Cl Deviation Fail_H High H / Low C,N,Cl Water Absorption Eval->Fail_H Deviation

Decision tree for batch qualification based on elemental analysis deviations.

Conclusion

For highly polar, multi-basic building blocks like 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride, elemental analysis is not just a regulatory checkbox—it is a fundamental requirement for chemical predictability. By decoupling the CHN combustion from the chloride titration and enforcing strict CRM-validated protocols, we eliminate the ambiguity of incomplete salt formation and hygroscopicity. Never assume the label on a commercial bottle represents the exact stoichiometry inside.

References
  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 9(3), 412-416. URL:[Link]

  • Kuveke, R. E. H., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855-863. URL:[Link]

Safety & Regulatory Compliance

Safety

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride proper disposal procedures

Proper disposal of specialized research chemicals is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS: 1864073-...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized research chemicals is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride (CAS: 1864073-39-1) is a specialized building block frequently utilized in pharmaceutical drug discovery and organic synthesis. Because it is an organic amine formulated as a dihydrochloride salt, its disposal cannot be treated as generic non-hazardous waste.

This guide provides a comprehensive, self-validating operational protocol for the safe handling and destruction of this compound, ensuring that your laboratory maintains the highest standards of safety and compliance.

Hazard Assessment & Chemical Causality

To design an effective disposal protocol, one must first understand the molecular behavior of the compound during degradation.

  • Molecular Profile: The compound (Formula: C₆H₁₁Cl₂N₃) contains a high mass percentage of nitrogen (within the imidazole ring and primary amine) and chlorine (from the dihydrochloride salt formulation).

  • Thermal Degradation Causality: When subjected to combustion, the nitrogen atoms rapidly oxidize into toxic nitrogen oxides (NOx). Simultaneously, the chloride ions combine with hydrogen to form highly corrosive hydrogen chloride (HCl) gas.

  • Disposal Mandate: Because of these specific combustion byproducts, open burning, drain disposal, or standard municipal incineration is strictly prohibited. The material must be destroyed via a licensed Treatment, Storage, and Disposal Facility (TSDF) utilizing high-temperature chemical incineration equipped with an afterburner (to ensure complete destruction of the organic framework) and an alkaline scrubber (to neutralize the evolved HCl and NOx gases). This aligns with the guidelines set forth in by the National Research Council.

Waste Stream Classification & Quantitative Data

Proper segregation at the point of generation is the most critical step in chemical waste management. Mixing incompatible waste streams can lead to dangerous exothermic reactions or the release of toxic gases.

Table 1: Physicochemical Properties & Waste Stream Management

Property / ParameterData / ClassificationOperational Disposal Implication
Chemical Formula C₆H₁₁Cl₂N₃ (C₆H₉N₃ · 2HCl)High N and Cl content mandates incineration with alkaline scrubbing.
Molecular Weight 196.08 g/mol Determines the stoichiometric yield of hazardous combustion gases.
Physical State Solid (Crystalline Powder)High dust generation risk; requires sealed, tear-resistant solid waste bags.
Solubility Soluble in Water, DMSO, MeOHGenerates distinct aqueous and organic liquid waste streams requiring segregation.
Thermal Decomposition > 150°C (estimated)Releases toxic NOx, COx, and HCl gas upon heating; do not autoclave.
Primary Hazard Codes H315, H319, H335 (Irritant)Requires full PPE; waste containers must be explicitly labeled as Toxic/Irritant.

Operational Disposal Protocol: Step-by-Step Methodology

The following methodology provides a self-validating workflow for managing 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride waste from the benchtop to final destruction, ensuring compliance with regulations for hazardous waste generators.

Step 1: Point-of-Generation Segregation
  • Action: Immediately separate waste into three distinct streams: Solid (powders, contaminated PPE, empty vials), Aqueous (buffers, HPLC fractions), and Organic (reaction filtrates in solvents like methanol or DMSO).

  • Causality & Validation: Never mix aqueous amine hydrochloride waste with strong oxidizers (e.g., nitric acid) or strong bases (e.g., sodium hydroxide). Why? Strong bases will deprotonate the dihydrochloride salt, precipitating the free base of the pyrrolo-imidazole. This unexpected precipitation can clog waste lines, alter the flammability profile of the waste, and cause localized exothermic heating. Always verify the pH of the receiving waste jug before addition.

Step 2: Containment and Material Compatibility
  • Action: Collect all liquid waste in High-Density Polyethylene (HDPE) containers.

  • Causality & Validation: Do not use metal containers. Because the compound is a hydrochloride salt, residual moisture can lead to the formation of dilute hydrochloric acid, which rapidly corrodes metal. HDPE provides the necessary chemical inertness against both aqueous chloride salts and organic solvents. Ensure containers are sealed with secure, leak-proof caps. Do not leave funnels in the containers, as this violates EPA closed-container regulations and allows toxic vapors to escape.

Step 3: Compliant Labeling
  • Action: Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container.

  • Validation: The label must explicitly state the full chemical name: "5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride" (abbreviations or structural formulas are legally non-compliant). Indicate the primary hazards by checking the "Toxic" and "Irritant" boxes.

Step 4: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed containers in a designated SAA at or near the point of generation.

  • Regulatory Compliance: Under EPA regulations, SAAs must be under the direct control of the operator generating the waste. The total volume of hazardous waste in an SAA must not exceed 55 gallons.

  • Validation: Inspect the SAA weekly. Check for container bulging (indicating unexpected gas generation), leaks, or label degradation.

Step 5: Final Transfer and TSDF Destruction
  • Action: Once the SAA container reaches its volume limit (or the institutional time limit, typically 72 hours after being filled), transfer it to your facility's Central Accumulation Area.

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste to a licensed TSDF. Ensure the waste profile specifies the need for high-temperature incineration with an alkaline scrubber.

Waste Segregation Workflow

WasteWorkflow Start Waste Generation: 5H,6H,7H-pyrrolo[1,2-c] imidazol-7-amine 2HCl Solid Solid Waste (Powders, Vials, PPE) Start->Solid Liquid Liquid Waste (Solutions, Filtrates) Start->Liquid ContSolid HDPE Container Label: Hazardous Solid Solid->ContSolid Aqueous Aqueous Solutions (Check pH compatibility) Liquid->Aqueous Organic Organic Solvents (e.g., MeOH, DMSO) Liquid->Organic ContAq HDPE Container Label: Hazardous Aqueous Aqueous->ContAq ContOrg Solvent Waste Jug Label: Flammable/Toxic Organic->ContOrg Incineration Licensed TSDF Incineration (Requires Afterburner & Scrubber) ContSolid->Incineration ContAq->Incineration ContOrg->Incineration

Workflow for the segregation and disposal of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine 2HCl waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. eCFR.[Link]

Handling

A Researcher's Guide to Personal Protective Equipment for Handling 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, in-depth information on the appropriate pers...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride. Our commitment to your safety extends beyond supplying a product; we aim to be your trusted partner in the laboratory by providing comprehensive guidance to ensure your well-being.

While a specific Safety Data Sheet (SDS) for 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is not publicly available, by examining data from structurally analogous compounds, we can establish a robust safety protocol. The precautionary measures outlined here are based on the known hazards of similar pyrroloimidazole derivatives and amine hydrochlorides, which include potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][2][3][4]

Hazard Assessment: Understanding the Risks

Given the chemical structure—a pyrroloimidazole amine salt—we must anticipate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4][5][6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

These potential hazards necessitate a multi-faceted approach to personal protection, covering all potential routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride in various laboratory settings.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation.[2]Chemical-resistant gloves (e.g., nitrile, neoprene).[8][9]Laboratory coat.Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator for particulates (e.g., N95) may be necessary.[2][10]
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended.[2][9]Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.Chemical-resistant laboratory coat or apron.Work in a chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shield.[2][9]Chemical-resistant gloves (e.g., nitrile, neoprene). Regularly inspect for and replace any damaged gloves.[8]Chemical-resistant laboratory coat.All manipulations should be performed in a chemical fume hood.
Step-by-Step Guide to PPE Usage

Proper technique in donning and doffing PPE is critical to prevent cross-contamination.

3.1. Donning PPE

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.

  • Hand Protection: Don your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

3.2. Doffing PPE

  • Gloves: Remove gloves using a proper technique to avoid touching the outer surface with your bare hands.[8]

  • Body Protection: Unbutton and remove your lab coat, folding the contaminated side inward.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Eye and Face Protection: Remove your face shield and then your goggles.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash your hands again.

Disposal Plan

All disposable PPE (gloves, etc.) contaminated with 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride should be considered hazardous waste.

  • Collection: Place all contaminated disposable PPE in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[8] Do not discard in regular trash.

Visualizing Safety Protocols

To further clarify the safety workflow, the following diagrams illustrate the decision-making process for PPE selection and the proper sequence for donning and doffing.

PPE_Decision_Workflow cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 PPE Selection Assess Task Assess the Task (e.g., Weighing, Solution Prep) Evaluate Risk Evaluate Risk of Exposure (Dust, Splash, Aerosol) Assess Task->Evaluate Risk Select Eye/Face Select Eye/Face Protection (Goggles, Face Shield) Evaluate Risk->Select Eye/Face Select Hand Select Hand Protection (Nitrile, Neoprene Gloves) Evaluate Risk->Select Hand Select Body Select Body Protection (Lab Coat, Apron) Evaluate Risk->Select Body Select Respiratory Select Respiratory Protection (Fume Hood, Respirator) Evaluate Risk->Select Respiratory

Caption: PPE selection workflow based on task risk assessment.

Donning_Doffing_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Hand Hygiene d2 2. Lab Coat d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Goggles/Face Shield d3->d4 d5 5. Gloves d4->d5 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Hand Hygiene f2->f3 f4 4. Goggles/Face Shield f3->f4 f5 5. Respirator f4->f5 f6 6. Final Hand Hygiene f5->f6

Caption: Proper sequence for donning and doffing PPE.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • NextSDS. (n.d.). 5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride.
  • Enamine. (n.d.). Safety Data Sheet.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Safety data sheet. (2024, April 29).
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
  • Fisher Scientific. (2024, March 17). Safety Data Sheet.
  • Angene Chemical. (2024, November 19). Safety Data Sheet.
  • PubChem. (n.d.). 5H,6H,7H-pyrrolo(1,2-a)imidazol-7-amine | C6H9N3 | CID 45087161.
  • Sigma-Aldrich. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol | 2098584-35-9.
  • PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | C6H8N2O | CID 67356950.

Sources

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